molecular formula C10H6ClNO3 B1349824 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 255876-53-0

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1349824
CAS No.: 255876-53-0
M. Wt: 223.61 g/mol
InChI Key: IGBCIBWBDFNAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBCIBWBDFNAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372337
Record name 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255876-53-0
Record name 4-Oxazolecarboxylic acid, 5-(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255876-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 5-aryl-1,3-oxazole-4-carboxylic acid motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents. Its rigid, planar structure and capacity for diverse molecular interactions make it a valuable bioisostere for amide and ester functionalities, often imparting favorable pharmacokinetic properties.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing this vital chemical entity. We will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process parameters for established and contemporary synthetic routes, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a recurring feature in a multitude of natural products and biologically active molecules.[2] When substituted with an aryl group at the 5-position and a carboxylic acid at the 4-position, the resulting scaffold becomes particularly significant. These compounds have been investigated as potent inhibitors for enzymes like VEGFR2 kinase and as building blocks for broader anti-inflammatory and anticancer agents.[3][4]

The value of this scaffold lies in its dual functionality. The carboxylic acid group provides a critical handle for hydrogen bonding, salt formation, and further chemical elaboration, while the 5-aryl group allows for fine-tuning of steric and electronic properties to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide moves beyond a simple recitation of reactions to explain the causality behind procedural choices, empowering the researcher to not only replicate but also to innovate. We will explore three primary synthetic pillars for the construction of these molecules, each with its own set of advantages and strategic applications.

G cluster_0 Primary Synthetic Pathways Target 5-Aryl-1,3-oxazole-4-carboxylic Acid Route1 Route 1: From Carboxylic Acids & Isocyanoacetates Route1->Target Route2 Route 2: The Robinson-Gabriel Synthesis Route2->Target Route3 Route 3: The Erlenmeyer-Plöchl Azlactone Synthesis Route3->Target Start1 Aromatic Carboxylic Acid + Ethyl Isocyanoacetate Start1->Route1 Start2 α-Acylamino-β-ketoester Start2->Route2 Start3 Aromatic Aldehyde + Hippuric Acid Start3->Route3

Caption: Core synthetic strategies for 5-aryl-1,3-oxazole-4-carboxylic acids.

Route 1: Direct Synthesis from Carboxylic Acids and Isocyanoacetates

This modern and highly efficient approach builds the oxazole ring directly from readily available starting materials. It represents a significant streamlining of the synthetic process compared to more classical, multi-step methods.

Principle and Rationale

The core of this strategy involves the reaction between an activated carboxylic acid and an α-isocyanoacetate ester. The carboxylic acid provides the atoms that will become C2 and the attached aryl group (if starting from an arylacetic acid, for instance, though the aryl group is more commonly on the other component in the target molecule's context), while the isocyanoacetate provides the N3, C4, and C5 atoms. The key to success is the in situ activation of the carboxylic acid, which transforms its hydroxyl group into a good leaving group, priming it for nucleophilic attack.

Causality: Why choose this method?

  • Convergence: It builds a complex heterocyclic ring in a single step from simple precursors.

  • High Functional Group Tolerance: Modern activation reagents are often chemoselective, allowing for the presence of other sensitive groups in the starting materials.[5]

  • Safety and Scalability: Avoids the pre-synthesis and handling of more hazardous intermediates like acid chlorides.[5]

Mechanism: The Triflylpyridinium Activation Pathway

A leading contemporary method utilizes a stable triflylpyridinium reagent (like DMAP-Tf) to activate the carboxylic acid.[5][6]

  • Activation: The carboxylic acid first reacts with the triflylpyridinium salt to form a highly reactive mixed anhydride.

  • Acylpyridinium Formation: A nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), attacks the mixed anhydride, displacing the triflate and forming a potent acylpyridinium salt electrophile.

  • Nucleophilic Attack: A base deprotonates the α-carbon of the ethyl isocyanoacetate, creating a nucleophile that attacks the acylpyridinium salt.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, with the oxygen of the original carboxyl group attacking the isocyanide carbon. Subsequent elimination of water (or its equivalent) and the DMAP catalyst yields the aromatic oxazole ring.

G cluster_1 Mechanism: Direct Synthesis via Acylpyridinium Intermediate A Ar-COOH + DMAP-Tf B Acylpyridinium Salt (B) A->B Activation D Adduct Intermediate (C) B->D Nucleophilic Attack C Deprotonated Isocyanoacetate C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Ethyl 5-Aryl-1,3-oxazole- 4-carboxylate E->F Dehydration/ Aromatization

Caption: Plausible mechanism for the direct synthesis of oxazoles from carboxylic acids.[5]

Detailed Experimental Protocol

This protocol is adapted from a highly efficient method developed for 4,5-disubstituted oxazoles.[5][6]

Materials:

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Ethyl Isocyanoacetate (1.2 equiv)

  • DMAP-Tf (4-(Dimethylamino)pyridinium trifluoromethanesulfonate) (1.3 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M solution)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic carboxylic acid (1.0 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv).

  • Add anhydrous DCM to achieve a concentration of 0.1 M with respect to the carboxylic acid.

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and pre-activation.

  • Add ethyl isocyanoacetate (1.2 equiv) dropwise to the solution.

  • Heat the reaction mixture to 40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure ethyl 5-aryl-1,3-oxazole-4-carboxylate.

  • Saponification: To obtain the final carboxylic acid, dissolve the purified ester in a mixture of THF/Methanol and add an aqueous solution of NaOH (2.0 equiv). Stir at room temperature until TLC indicates complete conversion. Acidify the mixture with 1N HCl and extract the product with ethyl acetate. Dry and evaporate the solvent to yield the final 5-aryl-1,3-oxazole-4-carboxylic acid.

Data Presentation & Critical Parameters
Aryl Carboxylic Acid SubstituentBaseTemp (°C)Time (min)Yield (%)
3-FluoroDMAP403096
4-ChloroDMAP403091
4-MethoxyDMAP403088
2-BromoDMAP403085
Thiophene-2-carboxylic acidDMAP403094
(Data adapted from Chavan, L. N., et al., J. Org. Chem., 2025)[7]

Trustworthiness & Self-Validation:

  • Choice of Base: DMAP was found to be significantly superior to other bases like Et₃N or DBU for this transformation. Using a suboptimal base will result in low to no product formation.[5]

  • Solvent: Anhydrous DCM is the solvent of choice. Protic or highly polar aprotic solvents like DMSO can interfere with the activation step and should be avoided.

  • Monitoring: The reaction is rapid. TLC monitoring (e.g., using a 4:1 Hexane:EtOAc mobile phase) is crucial to prevent decomposition from prolonged heating. The product spot will be significantly less polar than the starting carboxylic acid.

Route 2: The Robinson-Gabriel Synthesis

This is a classic, foundational method for oxazole synthesis, proceeding via the cyclodehydration of a 2-acylamino-ketone.[8][9][10]

Principle and Rationale

The Robinson-Gabriel synthesis involves forming the oxazole ring through an intramolecular condensation. The starting material, a 2-acylamino-ketone, already contains all the necessary atoms for the ring. The reaction is driven by the formation of the stable, aromatic oxazole core under dehydrating conditions. To produce the target 4-carboxylic acid, one must start with a 2-acylamino-β-ketoester, which is then cyclized and dehydrated.

Causality: Why choose this method?

  • Robustness: It is a well-established and reliable method.

  • Substituent Placement: It offers unambiguous placement of substituents at the 2- and 5-positions of the oxazole ring, dictated by the structure of the starting acylamino-ketone.

Mechanism
  • Enolization: The ketone tautomerizes to its enol form.

  • Cyclization: The enol oxygen attacks the amide carbonyl carbon, forming a five-membered oxazoline intermediate (a hemiaminal-like structure).

  • Dehydration: Under acidic conditions, the hydroxyl group is protonated and eliminated as water, leading to the formation of the aromatic oxazole ring.

G cluster_2 Mechanism: Robinson-Gabriel Synthesis A 2-Acylamino-β-ketoester B Enol Intermediate A->B Tautomerization C Cyclized Oxazoline Intermediate B->C Intramolecular Attack D Oxazole-4-carboxylate Ester C->D Dehydration (H₂SO₄)

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.[8]

Detailed Experimental Protocol

Step A: Synthesis of the 2-Acylamino-β-ketoester Precursor This precursor can be synthesized via the Dakin-West reaction or by acylation of an aminoketone.[8]

Step B: Cyclodehydration

  • Place the 2-acylamino-β-ketoester (1.0 equiv) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (H₂SO₄) (approx. 2-3 equiv) with cooling in an ice bath.

  • Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • The product ester may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • Purify by recrystallization or column chromatography.

  • Perform saponification as described in section 2.3 to obtain the final carboxylic acid.

Critical Parameters:

  • Dehydrating Agent: Concentrated H₂SO₄ is the classic reagent.[10] Other agents like polyphosphoric acid (PPA), POCl₃, or SOCl₂ can also be used, and the choice may depend on the specific substrate's sensitivity.[10][11]

  • Temperature Control: The initial addition of acid is highly exothermic and requires careful cooling to prevent charring and side reactions.

Route 3: The Erlenmeyer-Plöchl Azlactone Synthesis

This route provides access to the target structure via a stable, isolable oxazolone (azlactone) intermediate.[12][13]

Principle and Rationale

The Erlenmeyer-Plöchl reaction involves the condensation of an aromatic aldehyde with an N-acylglycine (commonly hippuric acid for a 2-phenyl-oxazole) in the presence of acetic anhydride and a weak base like sodium acetate.[13] This forms a 4-arylidene-oxazol-5(4H)-one, known as an azlactone. This intermediate can then be converted to the desired 5-aryl-oxazole-4-carboxylic acid.

Causality: Why choose this method?

  • Readily Available Materials: Aromatic aldehydes and hippuric acid are common, inexpensive starting materials.

  • Stable Intermediate: The azlactone can be isolated, purified, and stored before conversion to the final product, offering a convenient break-point in the synthesis.[13]

Mechanism
  • Azlactone Formation: Acetic anhydride serves both as a dehydrating agent and a reactant, forming a mixed anhydride with hippuric acid, which then cyclizes to the oxazolone.

  • Condensation: The oxazolone, which has an active methylene group at C4, undergoes a base-catalyzed condensation with the aromatic aldehyde (a Perkin-like reaction).

  • Rearrangement/Oxidation: The resulting 4-arylidene-oxazol-5(4H)-one must be rearranged and oxidized to form the aromatic 5-aryl-1,3-oxazole-4-carboxylic acid. This can be a complex step, often involving treatment with alcoholic alkali followed by oxidation.

Detailed Experimental Protocol

Step A: Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-one

  • In a flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 equiv), hippuric acid (1.0 equiv), anhydrous sodium acetate (0.8 equiv), and acetic anhydride (3.0 equiv).

  • Heat the mixture in an oil bath at 100 °C for 1-2 hours.

  • Cool the mixture slightly and add ethanol to precipitate the product.

  • Cool the mixture in an ice bath, collect the crystalline azlactone by filtration, and wash with cold ethanol and water.

Step B: Conversion to 5-Aryl-1,3-oxazole-4-carboxylic Acid

  • Suspend the purified azlactone in a solution of sodium hydroxide (e.g., 10% aqueous NaOH).

  • Heat the mixture to reflux. This hydrolyzes the azlactone to an α-acylamino-cinnamic acid derivative.

  • Cool the solution and acidify with concentrated HCl.

  • The intermediate acid precipitates and is collected.

  • This intermediate must then be cyclized. A common method involves refluxing with a dehydrating agent like POCl₃ or treating with H₂SO₄, similar to the Robinson-Gabriel conditions, to effect the final cyclization and aromatization to the target molecule.

Critical Parameters:

  • Anhydrous Conditions: The initial azlactone formation requires anhydrous conditions to prevent hydrolysis of the acetic anhydride.

  • Multi-step Conversion: The conversion from the azlactone to the final product is not a simple hydrolysis and requires specific conditions for rearrangement and cyclization, which may require optimization for each substrate.

Conclusion and Outlook

The synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids is a mature field with several robust and reliable methodologies. For rapid access and high functional group tolerance, direct synthesis from carboxylic acids using modern activation reagents is the strategy of choice. For projects where starting materials dictate the route, the classic Robinson-Gabriel and Erlenmeyer-Plöchl syntheses remain highly valuable and powerful tools in the synthetic chemist's arsenal. The choice of method should be guided by a careful analysis of the target molecule's complexity, the availability of starting materials, and the required scale of the synthesis. As research in drug discovery continues to evolve, the demand for efficient and versatile routes to this privileged scaffold will undoubtedly drive further innovation in oxazole synthesis.

References

  • Robinson–Gabriel synthesis - Wikipedia. Wikipedia. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)-amide Derivatives. International Journal of ChemTech Research. [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram. ResearchGate. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. MDPI. [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Center for Biotechnology Information. [Link]

  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. YouTube. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. ACS Publications. [Link]

  • ChemInform Abstract: Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. ResearchGate. [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[8][12][14]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. National Center for Biotechnology Information. [Link]

  • Van Leusen reaction - Wikipedia. Wikipedia. [Link]

  • Van Leusen Reaction. YouTube. [Link]

  • The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

  • Synthesis of Erlenmeyer-Plöchl Azlactones Promoted by 5-Sulfosalicylic Acid | Request PDF. ResearchGate. [Link]

  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. [Link]

  • (PDF) Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

physicochemical properties of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Introduction

In the landscape of modern drug discovery, the strategic design of small molecules hinges on a deep understanding of their fundamental physicochemical properties. These properties are not merely academic data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately governing its potential as a therapeutic agent. This guide focuses on this compound, a heterocyclic molecule possessing structural motifs—the oxazole ring and a substituted chlorophenyl group—commonly found in pharmacologically active compounds.[1]

The presence of a carboxylic acid functional group immediately flags this molecule as an acid, suggesting pH-dependent solubility and charge state.[2] Its overall structure suggests a delicate balance between lipophilicity, conferred by the chlorophenyl ring, and hydrophilicity, driven by the carboxyl and oxazole functionalities. Understanding and quantifying these characteristics is paramount for any research program utilizing this or structurally related scaffolds.

This document provides a comprehensive analysis of the core . It moves beyond a simple listing of values to explain the underlying principles and provide field-proven, detailed protocols for their experimental determination. The insights herein are designed to empower researchers to make informed decisions, anticipate challenges, and rationally design future experiments in their drug development endeavors.

Molecular Identity and Core Properties

A precise understanding of a molecule's basic structural and electronic features is the foundation upon which all other physicochemical analysis is built. While extensive experimental data for this specific isomer is not publicly cataloged, we can define its core identity and estimate key parameters based on its structure and data from closely related analogues.

The molecular formula for the analogous 5-(4-Chlorophenyl)oxazole-4-carboxylic acid is C10H6ClNO3, with a corresponding molecular weight of 223.6 g/mol .[3] These values are identical for the 2-chloro isomer discussed here.

Table 1: Molecular Identifiers and Computed Properties

PropertyValue / IdentifierSource / Rationale
IUPAC Name This compoundNomenclature
Molecular Formula C10H6ClNO3Inferred from isomer data[3]
Molecular Weight 223.6 g/mol Inferred from isomer data[3]
Canonical SMILES C1=CC=C(C(=C1)Cl)C2=C(N=CO2)C(=O)OStructural Representation
CAS Number Not readily available in public databases.-
Computed logP (XLogP3) ~2.6Estimated based on similar structures like 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.[4]
Appearance Likely a white to yellow crystalline solid.Based on general properties of similar aromatic carboxylic acids.[1]

Ionization Constant (pKa): The Arbiter of Charge

Scientific Significance: The pKa is arguably the most influential physicochemical parameter for an ionizable drug candidate. It dictates the percentage of a molecule that exists in its ionized versus neutral form at a given pH. For an acidic compound like this compound, the carboxylic acid group (-COOH) will be predominantly neutral at low pH and increasingly ionized (as -COO⁻) as the pH rises above the pKa. This transition governs:

  • Aqueous Solubility: The ionized form is typically orders of magnitude more soluble in water than the neutral form.

  • Membrane Permeability: The neutral form is more lipophilic and better able to cross biological membranes via passive diffusion.

  • Target Binding: The charge state can be critical for electrostatic interactions with the biological target.

Theoretical Framework & Expert Insights: The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation.[5]

pH = pKa + log([A⁻]/[HA])

For this molecule, the carboxylic acid is the primary acidic center. The presence of the electron-withdrawing 2-chlorophenyl and oxazole rings is expected to increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. The pKa is therefore anticipated to be in the range of 3.0 to 4.5. Experimental determination is essential, as subtle electronic and conformational effects can significantly influence this value.

Experimental Workflow: pKa Determination A robust method for pKa determination is potentiometric titration, which measures the change in pH of a solution as a titrant is added.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol) prep2 Dilute with water to known concentration prep1->prep2 titrate1 Calibrate pH electrode titrate2 Add standardized NaOH solution incrementally titrate1->titrate2 titrate3 Record pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of NaOH titrate3->analysis1 analysis2 Calculate first derivative to find equivalence point (Veq) analysis1->analysis2 analysis3 Determine pH at Veq/2 analysis2->analysis3 analysis4 pH at Veq/2 = pKa analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Fat-Loving Character

Scientific Significance: Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical factor in drug disposition. It is typically quantified as the logarithm of the partition coefficient (logP) between octanol and water.

  • High logP (>3): Often associated with good membrane permeability but may lead to poor aqueous solubility, high protein binding, and increased metabolic clearance.

  • Low logP (<1): Suggests good aqueous solubility but may result in poor absorption and inability to cross lipid barriers like the blood-brain barrier.

For an ionizable molecule, we must also consider the distribution coefficient (logD), which is the effective lipophilicity at a specific pH, accounting for both ionized and neutral species. The logD of an acid is highest at pH values well below the pKa and decreases as the molecule becomes ionized.

Causality in Method Selection: While the shake-flask method is the "gold standard" for logP measurement, it is labor-intensive and requires a pure, quantifiable sample.[6] For drug discovery settings where throughput is key, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and powerful alternative.[7][8] It correlates a compound's retention time on a non-polar stationary phase with known logP values of reference standards, offering speed and requiring only a small amount of material.[9]

Table 2: Comparison of logP Determination Methods

MethodPrincipleAdvantagesDisadvantages
Shake-Flask Direct measurement of compound concentration in equilibrated octanol and water phases.Gold standard; high accuracy.[6]Low throughput, time-consuming, requires pure compound and larger quantities.[7]
RP-HPLC Correlates retention time on a hydrophobic column with known logP values of standards.High throughput, small sample requirement, tolerates impurities.[7][9]Indirect method; accuracy depends on the choice of reference standards and column chemistry.

Aqueous Solubility: The Gateway to Bioavailability

Scientific Significance: A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates, as it can severely limit oral bioavailability and complicate the interpretation of in vitro assay data.[10]

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between two common solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput method suitable for early screening.[11]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined after a long incubation period (e.g., 24 hours) to ensure the system has reached its lowest energy state.[10] This is the more relevant measure for lead optimization and pre-formulation studies.[12]

The pH-Solubility Relationship: For this compound, solubility will be highly dependent on pH. At pH values significantly below its pKa, the molecule is neutral, and its solubility will be low (the "intrinsic solubility"). As the pH increases above the pKa, the molecule ionizes to the highly soluble carboxylate form, causing a dramatic increase in total aqueous solubility.

pH_Solubility cluster_pH Effect of pH on Molecular State cluster_property Resulting Physicochemical Profile state state prop Low pHFavors Membrane Permeation High pHFavors Dissolution in GI Tract state->prop Governs

Caption: Relationship between pH, pKa, and key molecular properties.

Detailed Experimental Protocols

The following protocols are provided as self-validating frameworks. They include essential steps for calibration and controls to ensure data integrity.

Protocol 5.1: Determination of pKa by Potentiometric Titration

Principle: A solution of the acidic compound is titrated with a standardized base. The pKa is the pH at which the acid is exactly half-neutralized.[5]

Methodology:

  • Preparation:

    • Accurately weigh ~2-5 mg of this compound.

    • Dissolve the compound in a minimal amount of methanol or DMSO.

    • Add degassed, deionized water to a final volume of 50 mL. The final organic solvent concentration should be kept low (<10%) to minimize its effect on the pKa.

  • Titration Setup:

    • Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

    • Place the sample beaker on a stir plate with a small stir bar.

    • Immerse the calibrated pH electrode and the tip of a micro-burette containing standardized 0.01 M NaOH into the solution.

  • Execution:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.02 mL).

    • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

    • Continue the titration until the pH is well past the equivalence point (e.g., pH 11-12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).

    • The pKa is the pH value on the original titration curve corresponding to exactly one-half of the equivalence point volume.

Protocol 5.2: Determination of logP by RP-HPLC

Principle: The logarithm of the capacity factor (k') of a compound on an RP-HPLC column is linearly related to its logP. By creating a calibration curve with standards of known logP, the logP of the test compound can be determined from its retention time.[7]

Methodology:

  • System Setup:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 10 mM phosphate buffer) at a pH where the compound is neutral (e.g., pH 2.5). The exact ratio is optimized to achieve good retention times for the standards.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV wavelength at which the compound has strong absorbance.

  • Calibration:

    • Prepare stock solutions of 5-7 reference compounds with well-established logP values spanning the expected range (e.g., from 1.0 to 4.0).

    • Inject each standard individually and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0.

    • Plot the known logP values (y-axis) against log(k') (x-axis). Perform a linear regression to obtain the calibration equation (y = mx + c) and the correlation coefficient (R² > 0.98).

  • Sample Analysis:

    • Prepare a solution of this compound.

    • Inject the sample under the identical HPLC conditions used for the standards and record its retention time.

  • Calculation:

    • Calculate log(k') for the test compound.

    • Use the calibration equation to calculate the logP of the test compound.

Protocol 5.3: Determination of Thermodynamic Aqueous Solubility

Principle: An excess of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.[10][11]

Methodology:

  • Preparation:

    • Add an excess of the solid compound (e.g., ~1 mg) to a vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Ensure enough solid is added so that it remains visible after the incubation period.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Incubate for at least 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually confirm that excess solid is still present.

    • Separate the saturated solution from the solid. This is a critical step. Use either centrifugation at high speed (e.g., >10,000 g for 15 minutes) or filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).

    • Carefully collect the clear supernatant or filtrate.

  • Quantification:

    • Prepare a calibration curve by making serial dilutions of a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Analyze the calibration standards and the saturated solution sample by a suitable analytical method, typically HPLC-UV.

    • Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

Conclusion

This compound presents a physicochemical profile characteristic of many small-molecule drug candidates: an acidic, moderately lipophilic scaffold with pH-dependent properties. Its anticipated pKa in the acidic range means that its charge state, and therefore its solubility and permeability, will vary significantly throughout the gastrointestinal tract and within different cellular compartments. While computed values and data from analogues provide a valuable starting point, this guide emphasizes the indispensability of rigorous experimental determination. The protocols outlined herein provide a robust framework for obtaining high-quality, reliable data on pKa, logP, and thermodynamic solubility. A thorough understanding of these foundational properties is not merely a data-gathering exercise; it is a strategic imperative that enables rational compound optimization, predicts in vivo behavior, and ultimately paves the way for the successful development of new medicines.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • PubChem. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • LookChem. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [Link]

  • National Library of Medicine. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • BYJU'S. Test for Carboxyl Group. [Link]

  • ResearchGate. Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Scribd. Carboxylic Acids & Derivatives Test. [Link]

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Jack Westin. Carboxylic Acids Important Reactions. [Link]

  • SpringerLink. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • University of California, Irvine. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

  • Save My Exams. Carboxylic Acids | AQA A Level Chemistry Revision Notes 2015. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • YouTube. Relative Stability of Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1][2] This guide focuses on a specific derivative, 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, a molecule of significant interest for researchers in drug discovery and development. As of this writing, publicly available experimental data on the solubility of this specific compound is scarce. Therefore, this whitepaper serves a dual purpose: first, to establish a robust, theoretically-grounded prediction of its solubility based on its physicochemical properties and data from close structural analogs; and second, to provide detailed, field-proven methodologies for its empirical determination. This document is intended to empower researchers and drug development professionals to understand, predict, and accurately measure the solubility of this compound, a critical parameter for advancing preclinical research.

Molecular Structure and Physicochemical Landscape

To understand the solubility of a compound, one must first dissect its molecular architecture. This compound is a multi-functionalized molecule, and its solubility is a direct consequence of the interplay between its constituent parts.

  • 1,3-Oxazole Ring: A five-membered aromatic heterocycle that forms the core of the molecule. While the ring itself has some polar character due to the nitrogen and oxygen heteroatoms, its aromaticity contributes to a degree of hydrophobicity.[1]

  • Carboxylic Acid Group (-COOH): This is the primary hydrophilic and ionizable center of the molecule. Its ability to donate a proton makes the compound's solubility highly dependent on the pH of the surrounding medium.[3]

  • 5-(2-Chlorophenyl) Group: This bulky, lipophilic substituent is the main contributor to the molecule's low intrinsic water solubility. The chlorine atom further enhances its hydrophobicity.

The balance between the hydrophilic carboxylic acid and the lipophilic chlorophenyl group dictates the molecule's overall solubility profile.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict key physicochemical parameters using computational models and data from structurally similar compounds. The fluoro-analog, 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, and the regioisomer, 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, provide excellent reference points.[4][5]

PropertyPredicted Value / RangeCausality & Implication on Solubility
Molecular Formula C₁₀H₆ClNO₃-
Molecular Weight 223.61 g/mol Influences diffusion rates but is not a primary driver of molar solubility.
pKa (acidic) 3.0 - 4.5The carboxylic acid is predicted to be a moderately strong acid. At pH values above the pKa, the molecule will exist predominantly as the highly soluble carboxylate anion.
cLogP (Octanol/Water) 2.0 - 3.0The predicted positive logP value, driven by the chlorophenyl group, indicates a significant preference for a non-polar environment over water, suggesting low intrinsic aqueous solubility.[4]
H-Bond Donors 1The single carboxylic proton is the sole hydrogen bond donor, crucial for interactions with polar protic solvents.[4][5]
H-Bond Acceptors 3 (O from COOH, O & N from oxazole)Multiple acceptor sites allow for interaction with protic solvents like water and alcohols, though this is counteracted by the large lipophilic moiety.[4]
Topological Polar Surface Area (TPSA) ~63 ŲThis value, primarily from the carboxylic acid and oxazole ring, suggests the molecule has polar features but is not sufficient to overcome the hydrophobicity of the chlorophenyl group for high aqueous solubility.[4]

Theoretical Solubility Profile

Synthesizing the data above allows for a comprehensive prediction of the compound's behavior in various solvent systems.

  • Aqueous Solubility (pH-dependent):

    • Acidic pH (e.g., pH 1-2): The carboxylic acid will be fully protonated (-COOH). In this neutral form, the high cLogP will dominate, leading to very low solubility (<10 µg/mL).

    • Physiological pH (e.g., pH 7.4): At this pH, which is well above the predicted pKa, the molecule will exist almost entirely as its deprotonated carboxylate salt (-COO⁻). This ionization will dramatically increase its solubility, likely to the moderate or high range. This pH-dependent solubility is a classic characteristic of acidic drugs.

  • Organic Solvent Solubility:

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility (>50 mg/mL) due to their ability to solvate both the polar and non-polar regions of the molecule.[6]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility, as they can hydrogen bond with the carboxylic acid group.

    • Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility. While the chlorophenyl group is lipophilic, it is not sufficient to allow this highly functionalized molecule to dissolve in purely non-polar media.

Methodologies for Experimental Solubility Determination

Theoretical predictions require empirical validation. The following section provides detailed, self-validating protocols for accurately measuring the solubility of this compound.

Master Workflow for Solubility Assessment

The logical flow for a comprehensive solubility assessment involves moving from high-throughput screening to definitive equilibrium measurements, followed by an investigation into key influencing factors.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Measurement cluster_2 Phase 3: Analysis & Formulation kinetic Kinetic Solubility Assay (Nephelometry/Turbidimetry) thermo Thermodynamic Solubility (Shake-Flask Method) kinetic->thermo Inform Go/No-Go ph_profile pH-Solubility Profile thermo->ph_profile Establish Intrinsic Solubility data_analysis Data Analysis & pKa Determination ph_profile->data_analysis Generate Curve formulation Formulation Strategy data_analysis->formulation Guide Development

Caption: Workflow for comprehensive solubility characterization.

Protocol: Equilibrium Shake-Flask Solubility (Gold Standard)

This method determines the thermodynamic equilibrium solubility and is considered the most reliable.[7]

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, providing a true measure of the maximum amount of solute a solvent can hold at a given temperature. Using a significant excess of the solid compound ensures that saturation is achieved and maintained.[7]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess should be visually apparent.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Phosphate Buffered Saline pH 7.4, 0.1 N HCl, etc.).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[8] Agitate for 24 to 48 hours.

  • Self-Validation Step: To ensure equilibrium has been reached, take aliquots at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.[7] If concentrations are still rising, extend the incubation time.

  • Phase Separation: After equilibration, stop agitation and allow the suspension to settle. Separate the solid from the supernatant by either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase for analysis. Quantify the concentration using a pre-validated analytical method, such as HPLC-UV.

Protocol: pH-Dependent Solubility Profile

Causality: This experiment directly probes the effect of the ionizable carboxylic acid group. By measuring solubility across a range of pH values, one can determine the intrinsic solubility of the neutral form (S₀) and the solubility of the ionized form, and experimentally verify the pKa.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4, 9.0).

  • Parallel Shake-Flask: Perform the Shake-Flask protocol (Section 3.2) in parallel for each prepared buffer.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. The resulting curve is a critical piece of data for predicting in vivo absorption.

Analytical Quantification

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method.

Starting HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to ensure elution. A typical starting point is 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an absorbance maximum of the compound (likely in the 250-300 nm range, which should be determined experimentally).

  • Quantification: Generate a standard curve using serial dilutions of a known concentration stock solution (typically in DMSO or acetonitrile). Ensure the diluted samples from the solubility experiment fall within the linear range of this curve.

Conclusion and Formulation Outlook

The theoretical analysis strongly indicates that this compound is a classic BCS Class II/IV candidate: a poorly soluble acidic compound. Its aqueous solubility is predicted to be exceptionally low under acidic conditions and will increase significantly in neutral to basic environments due to the ionization of the carboxylic acid. This pH-dependent behavior is the single most critical factor for researchers to consider.

For drug development professionals, this profile suggests that oral absorption may be limited by its dissolution rate in the acidic environment of the stomach. Formulation strategies should focus on overcoming this limitation. Potential approaches include:

  • Salt Formation: Creating a sodium or potassium salt of the carboxylic acid would dramatically improve its solubility and dissolution rate in aqueous media.

  • Amorphous Solid Dispersions: Formulating the compound in its amorphous state with a polymer carrier can prevent crystallization and maintain a supersaturated state, enhancing bioavailability.

  • pH-Modified Formulations: Utilizing enteric coatings or incorporating alkalizing excipients can help bypass the acidic stomach environment and promote dissolution in the more neutral pH of the small intestine.

The experimental protocols provided in this guide offer a clear and reliable path to confirming these predictions and generating the robust data necessary for informed decision-making in any research or development program.

References

  • Gencheva, M., Zlateva-Panayotova, N., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method. BioAssay Systems. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • African Journal of Biomedical Research. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journals Online. Available at: [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

  • MDPI. (2023). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their V. MDPI. Available at: [Link]

Sources

mass spectrometry of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Authored for researchers, scientists, and professionals in drug development, this document details the core principles, experimental design, and data interpretation for the structural elucidation of this molecule. We delve into the rationale for selecting electrospray ionization (ESI) and collision-induced dissociation (CID) techniques, present a detailed, self-validating analytical protocol, and predict the characteristic fragmentation patterns. This guide is grounded in established scientific principles and aims to serve as a practical reference for the robust characterization of novel oxazole-based compounds.[1][2]

Introduction: The Significance of Structural Verification

This compound belongs to the oxazole class of heterocyclic compounds. The oxazole ring is a key scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents with a wide range of therapeutic applications.[2][3] Accurate and unambiguous structural confirmation is a cornerstone of the drug discovery and development process, ensuring compound identity, purity, and stability.

Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing precise mass measurements and detailed structural information through controlled fragmentation.[4] This guide will focus on elucidating the structure of this compound by leveraging the capabilities of modern mass spectrometry.

Molecular Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₆ClNO₃

  • Monoisotopic Mass: 222.9996 Da (for ³⁵Cl isotope)

  • Average Molecular Weight: 223.62 g/mol

Experimental Design: A Rationale-Driven Approach

The selection of an appropriate analytical strategy is paramount for acquiring high-quality, interpretable data. Our approach is based on the specific chemical properties of the target molecule, which features a readily ionizable carboxylic acid group and a stable aromatic system.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft ionization" technique that gently transfers ions from solution into the gas phase, minimizing premature fragmentation and ensuring the molecular ion is readily observed.[5]

  • Expertise in Action: The presence of the acidic carboxylic acid proton makes this molecule exceptionally well-suited for negative ion mode ESI ([M-H]⁻).[6][7] This mode typically yields a clean, strong signal for the deprotonated molecule with a low background, providing an unambiguous determination of the molecular weight. While positive ion mode ([M+H]⁺) is possible, it may be less efficient and is often used for complementary data.

Fragmentation Method: Collision-Induced Dissociation (CID)

To gain structural insights, the isolated molecular ion is subjected to fragmentation. Collision-Induced Dissociation (CID) is a robust and widely used technique where ions are accelerated and collided with an inert gas (e.g., argon or nitrogen).[8] This collision converts kinetic energy into internal energy, inducing fragmentation at the molecule's weakest bonds.[4][8]

  • Causality in Experimentation: By controlling the collision energy, we can systematically control the extent of fragmentation. Low-energy CID is sufficient to break the key bonds in small molecules, providing a reproducible "fingerprint" of the molecule's structure. This allows for the elucidation of functional groups and their connectivity.[8] Coupling ESI with tandem mass spectrometry (MS/MS) for CID analysis provides a powerful workflow for structural confirmation.[5]

Analytical Workflow: A Validating Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with 50:50 acetonitrile:water. This solution is used for direct infusion or LC-MS injection.

  • System Suitability: Prepare a solution of a known related standard if available, or a general MS calibration standard, to verify instrument performance before and after the analysis.

Mass Spectrometry Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter GroupSettingRationale
Ionization Source Electrospray Ionization (ESI)Soft ionization preserves the molecular ion.[5]
Polarity Negative Ion ModeHighly effective for carboxylic acids, yielding a strong [M-H]⁻ signal.[6][7]
Capillary Voltage 3.0 - 4.0 kVOptimal for creating a stable electrospray.
Source Temperature 120 - 150 °CAssists in desolvation without causing thermal degradation.
Desolvation Gas Flow Instrument DependentCrucial for removing solvent and generating gas-phase ions.
MS1 Scan Range m/z 50 - 300To detect the precursor ion ([M-H]⁻ at m/z 222.0).
Isolation Window 1.0 - 2.0 DaTo specifically isolate the precursor ion for fragmentation.
Fragmentation Collision-Induced Dissociation (CID)To generate structurally informative fragment ions.[8]
Collision Gas Argon or NitrogenInert gas for effective collisional activation.
Collision Energy 10 - 40 eV (Ramped)A range of energies ensures the capture of both primary and secondary fragments.
MS2 Scan Range m/z 40 - 230To detect all significant fragment ions.
Experimental and Data Validation Workflow

The following diagram outlines a self-validating workflow for acquiring and confirming mass spectrometry data.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Verification P1 Prepare Sample & Standard Solutions P2 Calibrate Mass Spectrometer P1->P2 Ensure Accuracy A1 MS1 Full Scan: Identify [M-H]⁻ Ion (m/z 222.0) P2->A1 Instrument Ready A2 Isolate Precursor Ion A1->A2 Precursor Found A3 MS2 CID Fragmentation: Acquire Product Ion Spectrum A2->A3 Isolation Confirmed D1 Analyze Fragmentation Pattern A3->D1 Data Acquired D2 Compare with Predicted Pathways D1->D2 Interpretation D3 Confirm Structure D2->D3 Match Confirmed

Caption: A typical workflow for sample analysis and data validation.

Predicted Mass Spectra and Fragmentation Analysis

The structural features of this compound—the carboxylic acid, the oxazole ring, and the chlorophenyl substituent—each contribute to a predictable and informative fragmentation pattern.

Precursor Ion

In negative ion mode ESI, the primary ion observed will be the deprotonated molecule.

  • [M-H]⁻: C₁₀H₅ClNO₃⁻

  • Expected m/z: 222.00 (based on the ³⁵Cl isotope)

Key Fragmentation Pathways

Upon CID, the [M-H]⁻ precursor ion is expected to fragment via several key pathways. The most favorable is typically the loss of small, stable neutral molecules.

  • Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂). This is often the most abundant fragment ion.

  • Oxazole Ring Cleavage: The oxazole ring can fragment, leading to the loss of small molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[9]

  • Chlorophenyl Group Fragmentation: Cleavage of the bond connecting the phenyl ring to the oxazole or loss of the chlorine atom can also occur, though typically requires higher energy.

Predicted Fragment Ions

The following table summarizes the major fragment ions anticipated from the CID of the [M-H]⁻ precursor at m/z 222.0.

Proposed FragmentNeutral LossFormula of FragmentCalculated m/z
[M-H-CO₂]⁻ CO₂ (44.0 Da)C₉H₅ClNO⁻178.01
[M-H-CO]⁻ CO (28.0 Da)C₉H₅ClNO₂⁻194.00
[C₆H₄Cl]⁻ C₄HNO₃C₆H₄Cl⁻111.00
[M-H-HCl]⁻ HCl (36.5 Da)C₁₀H₄NO₃⁻186.02
Visualizing the Fragmentation

The proposed primary fragmentation pathway, decarboxylation, is illustrated below.

Caption: Primary fragmentation via loss of CO₂.

Note: A placeholder image is used for the chemical structures in the diagram above. The actual structures would correspond to the deprotonated parent molecule and its resulting fragment after decarboxylation.

Conclusion

This guide outlines a robust and scientifically grounded approach to the mass spectrometric analysis of this compound. By employing ESI in negative ion mode coupled with CID, researchers can obtain a clear molecular weight and a rich fragmentation spectrum. The predicted primary fragmentation pathway—decarboxylation to yield a fragment at m/z 178.0—serves as a key diagnostic marker for structural confirmation. This comprehensive methodology, from experimental design to data interpretation, provides a reliable framework for the characterization of this and other related oxazole compounds, ensuring data integrity and confidence in downstream research and development activities.

References

  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 715. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (2018). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Retrieved from [Link]

  • ResearchGate. (2018). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Naturally Occurring Oxazole-Containing Peptides. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. Natural Product Reports, 33, 432-455. Retrieved from [Link]

  • PubMed. (2018). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • West Virginia University. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Steckel, A., Papp, D., Uray, K., & Schlosser, G. (2023). Collision-Induced Dissociation of Citrullinated Peptide Ani. Journal of The American Society for Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • PubMed. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

Sources

crystallography of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallography of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and the optimization of pharmacokinetic and pharmacodynamic properties are built. This guide provides a comprehensive technical overview of the crystallographic analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3-oxazole scaffold is a key structural component in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The insights gleaned from the crystallographic study of this specific derivative are crucial for unlocking its full therapeutic potential.

This document is structured to provide not just a methodology, but a causal narrative that explains the rationale behind experimental choices. It is designed to be a self-validating system, where each protocol is grounded in established scientific principles and supported by authoritative references.

Synthesis of this compound: A Proposed Pathway

A robust and efficient synthesis is the prerequisite for obtaining high-quality single crystals. While a specific synthetic route for this compound is not extensively detailed in the public domain, a plausible and effective pathway can be designed based on established methodologies for the synthesis of related 1,3-oxazole derivatives.[1] The following proposed multi-step synthesis leverages common starting materials and well-understood reaction mechanisms.

Experimental Protocol: Synthesis
  • Step 1: Esterification of 2-Chlorobenzoyl Chloride. 2-Chlorobenzoyl chloride is reacted with a suitable alcohol, such as ethanol, in the presence of a non-nucleophilic base like triethylamine to yield ethyl 2-chlorobenzoate. This reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane at 0°C to room temperature.

  • Step 2: Formation of an α-Amino Ketone. The resulting ethyl 2-chlorobenzoate is then reacted with an amino acid ester, for instance, ethyl isocyanoacetate, in the presence of a strong base such as sodium hydride. This reaction, a form of the Robinson-Gabriel synthesis, leads to the formation of the oxazole ring.

  • Step 3: Cyclization to Form the Oxazole Ring. The intermediate from the previous step undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent like phosphorus oxychloride, to yield the ethyl ester of this compound.

  • Step 4: Saponification to the Carboxylic Acid. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of water and a miscible organic solvent like ethanol, followed by acidification with a mineral acid like hydrochloric acid.

Synthesis_Workflow A 2-Chlorobenzoyl Chloride B Ethyl 2-chlorobenzoate A->B Ethanol, Triethylamine C Intermediate α-amino ketone B->C Ethyl isocyanoacetate, NaH D Ethyl 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate C->D Heat, POCl3 E This compound D->E 1. NaOH, H2O/EtOH 2. HCl

Caption: Proposed synthetic workflow for this compound.

Crystallization: The Art and Science of Growing Quality Crystals

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation.[3] It is a process that relies on achieving a state of supersaturation, where the solute concentration exceeds its equilibrium solubility, providing the thermodynamic driving force for nucleation and crystal growth.[4] For small organic molecules like this compound, several techniques can be employed.

Preliminary Solubility Screening

Before attempting crystallization, a preliminary qualitative evaluation of the compound's solubility in a range of solvents is essential. This helps in selecting appropriate solvent systems for the chosen crystallization method.

Common Crystallization Techniques for Small Organic Molecules

The following are established methods for crystallizing small organic molecules, each with its own set of advantages.[5][6][7]

2.2.1. Slow Evaporation

This is often the simplest method. A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the solute concentration, leading to crystallization.

Experimental Protocol: Slow Evaporation

  • Dissolve the purified this compound in a solvent in which it is moderately soluble (e.g., acetone, ethanol, or ethyl acetate) to create a near-saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

2.2.2. Vapor Diffusion

In this technique, a concentrated solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Experimental Protocol: Vapor Diffusion (Hanging Drop)

  • Prepare a concentrated solution of the compound in a good solvent.

  • Place a small drop (1-5 µL) of this solution on a siliconized glass coverslip.

  • Invert the coverslip and seal it over a well of a crystallization plate containing a larger volume of the anti-solvent.

  • The anti-solvent vapor will gradually diffuse into the hanging drop, leading to crystallization.

2.2.3. Liquid-Liquid Diffusion

This method involves carefully layering a solution of the compound over a less dense anti-solvent in which it is insoluble. Crystallization occurs at the interface as the solvent and anti-solvent slowly mix.

Crystallization_Methods A Purified Compound B Solubility Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Liquid-Liquid Diffusion B->E F Single Crystals for XRD C->F D->F E->F

Caption: Common crystallization techniques for small organic molecules.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[9]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Hypothetical Crystallographic Data for this compound

While the actual crystallographic data for this specific compound is not available, we can present a table of expected parameters based on similar small organic molecules.

ParameterExpected Value
Chemical FormulaC₁₁H₇ClNO₃
Formula Weight236.63 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1500 - 2000
Z4 or 8
Density (calculated) (g/cm³)1.4 - 1.6
R-factor< 0.05

Analysis of the Crystal Structure: From Atoms to Intermolecular Interactions

The refined crystal structure provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation

The dihedral angle between the phenyl ring and the oxazole ring is a key conformational feature. In related structures, this angle can vary, influencing the overall shape of the molecule.[8]

Intermolecular Interactions

The crystal packing is determined by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is expected to form robust hydrogen bonding networks. The chlorine atom on the phenyl ring can participate in halogen bonding, which is an increasingly recognized interaction in crystal engineering.

Crystal_Structure_Analysis A Refined Crystal Structure B Molecular Conformation (Dihedral Angles) A->B C Intermolecular Interactions A->C G Crystal Packing Analysis B->G D Hydrogen Bonding C->D E Halogen Bonding C->E F π-π Stacking C->F C->G

Caption: Key aspects of crystal structure analysis.

Powder X-ray Diffraction (PXRD): A Complementary Technique

While SCXRD provides the detailed atomic arrangement within a single crystal, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing bulk crystalline material.[10] It is used for phase identification, assessment of purity, and characterization of polymorphism. The PXRD pattern is a fingerprint of a specific crystalline phase.

Implications for Drug Development

The crystallographic data for this compound has profound implications for its development as a potential therapeutic agent:

  • Structure-Activity Relationship (SAR) Studies: The precise molecular conformation can be used to build accurate computational models for SAR studies, guiding the design of more potent and selective analogs.

  • Rational Drug Design: The identification of key intermolecular interactions in the crystal structure can inform the design of molecules with improved binding affinity to their biological targets.

  • Polymorph Screening: The solid-state landscape of a drug candidate is critical. Different polymorphs can have different solubilities, stabilities, and bioavailabilities. PXRD is a primary tool for identifying and characterizing these different solid forms.

  • Formulation Development: Understanding the crystal packing and intermolecular forces is crucial for designing stable and effective drug formulations.

Conclusion

The crystallographic analysis of this compound provides a fundamental understanding of its solid-state structure. This knowledge is not merely academic; it is a critical component in the modern drug discovery and development pipeline. From guiding synthetic strategies to enabling rational drug design and ensuring the selection of the optimal solid form, crystallography empowers scientists to make informed decisions that can accelerate the journey from a promising molecule to a life-saving medicine.

References

  • Kariuki, B. M., Abdel-Wahab, B. F., & El-Hiti, G. A. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Crystals, 11(7), 795. [Link]

  • Vatamanu (Ionescu), C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5123. [Link]

  • Levent, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)amino]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1501–1506. [Link]

  • Molbase. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved January 25, 2026, from [Link]

  • Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1665–1687. [Link]

  • Mehariya, K. (2020).
  • Probert, M. R., & Hall, C. D. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Al-Warhi, T., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Molecules, 30(11), 2415. [Link]

  • ICMAB. (n.d.). Crystallization of small molecules. Retrieved January 25, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, Investigation and X-Ray Powder Diffraction (XRD) of Some Oxadiazole Complexes. DergiPark. [Link]

  • Fathalla, O. A., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Reddy, B. V. S., et al. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved January 25, 2026, from [Link]

  • Arumugam, N., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(9), 1149. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 111–119. [Link]

Sources

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid Derivatives: A Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This five-membered heterocycle, containing oxygen and nitrogen, can readily interact with various biological targets like enzymes and receptors, making it a privileged scaffold in drug discovery.[1][3][4] Derivatives of oxazole have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7][8] This guide focuses specifically on the 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid scaffold, providing a comprehensive overview of its synthesis, strategies for derivatization, and its potential biological activities. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and analyze the structure-activity relationships (SAR) that govern the therapeutic potential of these derivatives.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle that has garnered immense interest from medicinal chemists.[1][2] Its unique electronic and structural properties allow it to act as a bioisostere for ester and amide functionalities, often imparting improved pharmacokinetic properties and hydrolytic stability.[9] The ability of the oxazole's nitrogen and oxygen atoms to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, makes it a versatile pharmacophore for engaging with biological targets.[2][10]

Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Many oxazole-containing compounds have shown potent activity against various strains of bacteria and fungi.[3][11]

  • Anticancer Activity: They can inhibit key targets in oncology, such as protein kinases, tubulin, and DNA topoisomerases, leading to apoptosis in cancer cells.[6][12]

  • Anti-inflammatory Activity: Certain derivatives act as inhibitors of key inflammatory mediators like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[13]

The specific substitution pattern of a 5-aryl group and a 4-carboxylic acid moiety, as in the topic compound, provides two key handles for chemical modification. The aryl group at the 5-position can be tailored to optimize interactions within a receptor's hydrophobic pocket, while the carboxylic acid at the 4-position offers a prime site for creating derivatives (e.g., amides, esters) to modulate solubility, cell permeability, and target engagement.

Synthetic Strategies for this compound Derivatives

The construction of the 5-aryl-oxazole-4-carboxylic acid core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthetic Routes for the Oxazole Core

Two of the most reliable and widely used methods for synthesizing substituted oxazoles are the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

  • Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of an α-acylamino ketone.[14][15] The reaction is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus oxychloride.[15] The key advantage is the direct formation of the oxazole ring from readily available precursors. The causality here is the acid-catalyzed intramolecular nucleophilic attack of the amide oxygen onto the ketone, followed by dehydration to yield the aromatic oxazole ring.

  • Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.[16][17][18] The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions.[19] Its primary advantage is the ability to construct the ring from aldehydes, which are a very common class of starting materials. The reaction is driven by the unique reactivity of TosMIC, which provides the C2-N3 fragment of the oxazole ring.[16][19]

G cluster_0 Synthetic Pathway to Derivatives Start 2-Chlorobenzaldehyde + Ethyl 2-isocyano-3-methylbutanoate Core Ethyl 5-(2-chlorophenyl)-2-isopropyl -1,3-oxazole-4-carboxylate Start->Core Van Leusen-type Cyclization Hydrolysis 5-(2-Chlorophenyl)-1,3-oxazole -4-carboxylic acid Core->Hydrolysis Ester Hydrolysis (e.g., LiOH) Activation Acid Chloride Intermediate Hydrolysis->Activation Activation (e.g., SOCl₂) Derivatization Amide Derivative (Target Compound) Activation->Derivatization Amidation (R-NH₂) caption Fig 1. General synthetic workflow for target derivatives.

Fig 1. General synthetic workflow for target derivatives.
Proposed Synthesis of the Core Scaffold

A robust approach to the this compound core is a modification of the Van Leusen reaction, starting from 2-chlorobenzaldehyde and an isocyanoacetate ester.

  • Step 1: Cyclization. 2-Chlorobenzaldehyde is reacted with ethyl isocyanoacetate in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like methanol or ethanol. This reaction forms the oxazoline intermediate which, upon elimination, yields Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate.

  • Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as treatment with lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture. Acidification of the reaction mixture then precipitates the desired product, this compound.

This two-step process is efficient and utilizes commercially available starting materials, making it a practical choice for laboratory-scale synthesis.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 4-position is an ideal point for diversification to explore structure-activity relationships. The most common derivatization is the formation of amides, which can introduce a wide range of functional groups and modulate the compound's physicochemical properties.

The general strategy involves:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like HATU or EDC). This step is critical because it makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Amidation: The activated acid is then reacted with a primary or secondary amine to form the desired amide bond. This step allows for the introduction of diverse 'R' groups, which is fundamental for SAR studies.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for this compound derivatives must be determined experimentally, we can infer potential activities and SAR trends based on the broader class of oxazole-containing compounds.[1][2][8]

Potential Pharmacological Activities

Derivatives from this scaffold are prime candidates for screening in several therapeutic areas:

  • Antimicrobial: The oxazole core is a known antibacterial pharmacophore.[11] The presence of the chlorophenyl group may enhance lipophilicity, aiding in penetration of bacterial cell membranes.

  • Anticancer: Aryl-substituted heterocycles are common motifs in anticancer agents.[6][20] These derivatives could be evaluated against a panel of cancer cell lines (e.g., breast, colon, lung) to determine their cytotoxic potential.[21]

  • Anti-inflammatory: The carboxylic acid moiety is a feature of many nonsteroidal anti-inflammatory drugs (NSAIDs).[13] Derivatives could be tested for their ability to inhibit enzymes in the arachidonic acid cascade.[13]

Structure-Activity Relationship (SAR) Analysis

The systematic derivatization of the core scaffold allows for the exploration of SAR. The goal is to understand how specific structural changes influence biological activity.

G Core Core Scaffold 5-(2-Chlorophenyl)-oxazole-4-COOH Amide Amide Derivatization (-CONH-R) Core->Amide Ester Ester Derivatization (-COO-R) Core->Ester Aryl Modification of 2-Chlorophenyl Ring Core->Aryl Lipophilicity Modulate Lipophilicity Amide->Lipophilicity H_Bonding Introduce H-Bond Donors/Acceptors Amide->H_Bonding Sterics Alter Steric Profile Amide->Sterics Ester->Lipophilicity Aryl->Lipophilicity Aryl->Sterics Activity Enhanced Biological Activity Lipophilicity->Activity H_Bonding->Activity Sterics->Activity caption Fig 2. Logical diagram of Structure-Activity Relationship (SAR) exploration.

Fig 2. Logical diagram of Structure-Activity Relationship (SAR) exploration.

Key SAR questions to investigate:

  • The Amide 'R' Group: How does the nature of the R group in the amide derivative (-CONH-R) affect activity?

    • Alkyl Chains: Small, linear alkyl chains may increase lipophilicity moderately.

    • Aromatic Rings: Phenyl or substituted phenyl groups can introduce new π-stacking interactions. Electron-withdrawing or -donating groups on this ring can fine-tune electronic properties.[22]

    • Heterocycles: Introducing groups like pyridine or piperidine can improve solubility and provide additional hydrogen bonding sites.

  • The 2-Chlorophenyl Group: Is the chloro substituent and its ortho position optimal? Comparing with meta or para isomers, or with other halogens (F, Br) or electron-withdrawing groups, would reveal its importance for target binding.

  • The Carboxylic Acid: Is the free acid more or less active than its ester or amide derivatives? The acidic proton may be crucial for binding to some targets, while in other cases, its charged nature might hinder cell membrane passage, making a neutral ester or amide derivative more effective as a prodrug.

Data Presentation: Hypothetical Biological Evaluation

The following tables illustrate how quantitative data for different derivatives could be structured for clear comparison.

Table 1: Hypothetical Antimicrobial Activity (MIC)

Compound IDR Group in -CONH-RMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a -H (Carboxylic Acid)64>128
2a -CH₂CH₃ (Ethylamide)32128
2b -Phenyl1664
2c -4-Fluorophenyl832
2d -Cyclohexyl1664

This hypothetical data suggests that converting the acid to an amide improves activity, and that aromatic R groups, particularly those with electron-withdrawing substituents, are favorable for antibacterial potency.

Table 2: Hypothetical Anticancer Activity (IC₅₀)

Compound IDR Group in -CONH-RIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)
1a -H (Carboxylic Acid)55.278.1
2a -CH₂CH₃ (Ethylamide)41.562.3
2b -Phenyl12.725.4
2c -4-Fluorophenyl9.818.9
2d -Cyclohexyl22.135.6

This hypothetical data mirrors the antimicrobial trend, indicating that lipophilic, aromatic amides may be more effective at inhibiting cancer cell growth.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of the target compounds.

Detailed Protocol: Synthesis of a Representative Amide Derivative (e.g., N-phenyl-5-(2-chlorophenyl)-1,3-oxazole-4-carboxamide)

Objective: To synthesize an amide derivative from the core carboxylic acid for biological testing.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Aniline (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting crude acid chloride is used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve aniline (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting acid chloride has been consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against selected bacterial strains.

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • DMSO for negative control

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 100 µL of MHB to wells 2-12. Add 200 µL of the stock compound solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) serve as controls.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by reading the optical density at 600 nm.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is accessible through established chemical methods, and the dual handles for derivatization at the C4-carboxylic acid and C5-aryl ring provide a rich platform for SAR exploration. The broad biological potential of oxazoles suggests that derivatives of this core could yield potent antimicrobial, anticancer, or anti-inflammatory compounds.

Future work should focus on synthesizing a diverse library of amide and ester derivatives and screening them against a wide range of biological targets. Promising lead compounds should be further evaluated for their mechanism of action, selectivity, and in vivo efficacy in relevant disease models. The insights gained from comprehensive SAR studies will be crucial in rationally designing next-generation derivatives with optimized potency and drug-like properties.

References

  • SciELO. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
  • ResearchGate. (2025, August 10). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives.
  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • National Institutes of Health (NIH). (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • ideXlab. (n.d.). Robinson-Gabriel Synthesis.
  • Journal of Drug Delivery and Therapeutics. (n.d.). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • IJPPR. (2022, April 30). Review of Antimicrobial Activity of Oxazole.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
  • National Institutes of Health (NIH). (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
  • iajps. (n.d.). a brief review on antimicrobial activity of oxazole derivatives.
  • National Institutes of Health (NIH). (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
  • ResearchGate. (2022, December 30). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • RSC Publishing. (2025, February 19). Oxazole- and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • YouTube. (2021, October 30). Van Leusen Reaction.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds.
  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole.
  • PubMed. (2015, March 15). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents.
  • ResearchGate. (2025, August 9). Oxazole-Based Compounds As Anticancer Agents | Request PDF.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • National Institutes of Health (NIH). (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the in vivo properties of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid. This document provides a strategic framework for the initial preclinical evaluation of this novel chemical entity, with a focus on its potential anti-inflammatory and anticancer activities, as suggested by the biological activities of similar oxazole-containing compounds.[1]

Section 1: Compound Characterization and Formulation Development

A thorough understanding of the physicochemical properties of this compound is the cornerstone of robust and reproducible in vivo studies. The presence of a carboxylic acid group suggests some degree of polarity and potential for salt formation to enhance solubility.[2] However, the substituted phenyl and oxazole rings may contribute to poor aqueous solubility, a common challenge in drug development.[3][4]

Physicochemical Property Assessment

A preliminary assessment of the compound's solubility, stability, and lipophilicity is critical for designing appropriate formulations and interpreting pharmacokinetic data.

Table 1: Recommended Physicochemical Property Analysis

ParameterMethodRationale
Aqueous Solubility Kinetic and thermodynamic solubility assays at various pH values (e.g., 2.0, 7.4)To determine the intrinsic solubility and the effect of pH on solubility, which is crucial for predicting oral absorption.
pKa Determination Potentiometric titration or UV-Vis spectrophotometryTo identify the ionization constant(s) of the molecule, which influences its solubility, permeability, and interaction with biological targets.[5]
LogP/LogD Shake-flask method (octanol/water) or computational predictionTo assess the lipophilicity of the compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Stability Assessment in various buffers (pH 2.0, 7.4) and simulated gastric/intestinal fluidsTo ensure the compound does not degrade in the formulation or during its transit through the gastrointestinal tract.
Formulation Strategies for In Vivo Dosing

Given the anticipated poor aqueous solubility, a systematic approach to formulation development is essential for achieving adequate systemic exposure in animal models.[6]

Workflow for Formulation Development

A Initial Solubility Screening B Aqueous Vehicles (e.g., PBS, 0.5% CMC) A->B Soluble? C Co-solvent Systems (e.g., PEG400, DMSO, Ethanol) A->C Insoluble G Dose Confirmation and Stability B->G Yes D Surfactant-based Formulations (e.g., Tween 80, Cremophor EL) C->D No C->G Soluble & Stable? E Lipid-based Formulations (e.g., SEDDS) D->E No D->G Soluble & Stable? F Nanosuspensions E->F No E->G Soluble & Stable? F->G

Caption: A stepwise approach to formulation development for poorly soluble compounds.

Protocol 1: Preparation of a Basic Suspension for Oral Gavage

  • Objective: To prepare a simple suspension for initial in vivo screening.

  • Materials: this compound, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, mortar and pestle, magnetic stirrer.

  • Procedure:

    • Weigh the required amount of the compound.

    • Triturate the compound in a mortar and pestle to reduce particle size.

    • Gradually add the 0.5% CMC solution while continuously triturating to form a smooth paste.

    • Transfer the paste to a sterile beaker and add the remaining vehicle.

    • Stir the suspension using a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

    • Maintain stirring during the dosing procedure to prevent settling.

Section 2: Preliminary In Vivo Toxicity and Pharmacokinetic Profiling

Prior to efficacy studies, it is imperative to establish the safety profile and understand the ADME properties of the compound. These studies are crucial for dose selection in subsequent experiments.

Acute Toxicity Study

An acute toxicity study provides essential information on the potential toxicity of the compound after a single dose and helps determine the maximum tolerated dose (MTD).[7][]

Protocol 2: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement).[5]

  • Animal Model: Female Swiss albino mice (6-8 weeks old).

  • Procedure:

    • Dose a single animal with a starting dose (e.g., 2000 mg/kg).

    • Observe the animal for signs of toxicity and mortality for up to 14 days.[7]

    • If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose.

    • The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50.

  • Observations: Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), body weight changes, and any mortality.

Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion of the compound, which informs the dosing regimen for efficacy studies.[9][10]

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.

  • Dosing:

    • Intravenous (IV) group: Administer a single IV bolus dose (e.g., 1-2 mg/kg) of the compound dissolved in a suitable vehicle.

    • Oral (PO) group: Administer a single oral gavage dose (e.g., 10-20 mg/kg) of the formulated compound.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein cannula.

  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.

Section 3: In Vivo Efficacy Evaluation

Based on the known biological activities of oxazole derivatives, the following in vivo models are proposed to evaluate the anti-inflammatory and anticancer potential of this compound.

Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and well-characterized model for screening acute anti-inflammatory activity.[11][12]

Workflow for Anti-inflammatory Efficacy Study

A Acclimatize Rats B Group Allocation (Vehicle, Compound, Positive Control) A->B C Administer Compound/Vehicle/Positive Control B->C D Induce Edema (Carrageenan Injection) C->D E Measure Paw Volume at Different Time Points D->E F Data Analysis and Comparison E->F

Caption: Workflow for the carragean-induced paw edema model.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (150-200 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC).

    • Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Anticancer Activity

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the efficacy of anticancer agents.[13][14][15][16]

Protocol 5: Human Tumor Xenograft Model in Nude Mice

  • Cell Line Selection: Choose a relevant human cancer cell line based on the hypothesized mechanism of action of the compound or its potential therapeutic indication (e.g., a cancer cell line known to have dysregulated inflammatory signaling).

  • Animal Model: Athymic nude mice (nu/nu), 4-6 weeks old.

  • Procedure:

    • Inject cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel/PBS) subcutaneously into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (doses selected based on MTD and PK data).

    • Group 3: Positive control (a standard-of-care chemotherapeutic agent for the selected cancer type).

  • Dosing and Monitoring:

    • Administer the treatments as per the determined schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or at the end of the study period. Collect tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Section 4: Ethical Considerations in Animal Research

All in vivo studies must be conducted with the highest ethical standards to ensure animal welfare. Key principles include:

  • Replacement: Utilizing non-animal methods whenever possible.[5]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[5]

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[5]

Researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC) before initiating any animal experiments.

References

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Stokes, W. S., et al. (2008). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. ALTEX, 25(2), 129-143.
  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55097.
  • Gautam, M. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 875-891.
  • Li, F., et al. (2017). Murine Pharmacokinetic Studies. Bio-protocol, 7(18), e2542.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • Alonso, M. I., et al. (2023).
  • Ma, J., et al. (2021).
  • Lavan, M., & Knipp, G. T. (2019).
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

  • Liu, X., et al. (2008). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Journal of Pharmacological and Toxicological Methods, 58(1), 69-75.
  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • Lavan, M., & Knipp, G. T. (2019).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • Vinarov, Z., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Molecules, 27(6), 1865.
  • Whittle, B. A. (1964). The use of changes in capillary permeability in mice to distinguish between narcotic and nonnarcotic analgesics. British Journal of Pharmacology and Chemotherapy, 22, 246-253.
  • Botham, P. A. (2004). Acute systemic toxicity--prospects for tiered testing strategies. Toxicology in Vitro, 18(2), 227-230.
  • An, G., & Faessel, H. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 966-973.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Genc, N., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Blatt, N. B., et al. (2013). In vivo screening models of anticancer drugs. Methods in Molecular Biology, 986, 269-286.
  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Drug Research, 6(1), 1-7.
  • Alonso, M. I., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]

  • Naeimi, H., & Nazifi, Z. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(3), 202-213.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful synthesis of this important oxazole derivative.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of this molecule, like many substituted oxazoles, can present challenges. This guide provides a comprehensive resource to navigate these potential difficulties, ensuring a higher success rate in your synthetic endeavors.

The most common and reliable synthetic strategy involves a two-step process:

  • Van Leusen Oxazole Synthesis: Formation of the ethyl ester precursor, ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate, from 2-chlorobenzaldehyde and a suitable isocyanoacetate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This guide is structured to address issues that may arise during each of these critical steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently employed route is a two-step synthesis. It begins with the formation of ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate via the Van Leusen oxazole synthesis, followed by the hydrolysis of the ester to the desired carboxylic acid. This method is generally favored due to the commercial availability of the starting materials and the robustness of the reactions.

Q2: Why is the Van Leusen reaction a preferred method for the initial oxazole ring formation?

A2: The Van Leusen oxazole synthesis is a powerful tool for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives like ethyl isocyanoacetate.[1][2] Its advantages include mild reaction conditions and a tolerance for a wide variety of functional groups on the aldehyde, making it suitable for the synthesis of highly substituted oxazoles.[3]

Q3: What are the critical parameters to control during the hydrolysis step?

A3: The hydrolysis of the ethyl ester to the carboxylic acid is a critical step where side reactions can occur. Key parameters to control include the choice of base or acid, reaction temperature, and reaction time. Over-exposure to harsh conditions can lead to the cleavage of the oxazole ring.[4] Therefore, careful monitoring of the reaction progress is essential.

Q4: Can I synthesize the carboxylic acid directly without going through the ester intermediate?

A4: While there are methods for the direct synthesis of oxazoles from carboxylic acids, these often require specific activating agents and may have a more limited substrate scope.[5][6] For the target molecule, the two-step approach via the ethyl ester is generally more reliable and higher yielding.

Troubleshooting Common Issues

This section provides a detailed breakdown of potential problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Part 1: Synthesis of Ethyl 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate (Van Leusen Reaction)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: 2-chlorobenzaldehyde may have oxidized to benzoic acid. Ethyl isocyanoacetate can degrade over time. 2. Insufficiently Strong Base: The chosen base (e.g., potassium carbonate) may not be strong enough to efficiently deprotonate the ethyl isocyanoacetate. 3. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. 4. Presence of Water: The reaction is sensitive to moisture, which can quench the anionic intermediates.1. Check Reagent Quality: Use freshly distilled or purified 2-chlorobenzaldehyde. Store ethyl isocyanoacetate under an inert atmosphere and in a refrigerator. 2. Use a Stronger Base: Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium hydride (NaH) in an aprotic solvent like THF. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC (Side Products) 1. Self-condensation of Aldehyde: Under basic conditions, 2-chlorobenzaldehyde can undergo self-condensation. 2. Decomposition of Ethyl Isocyanoacetate: This can lead to the formation of various byproducts. 3. Formation of an Oxazoline Intermediate: Incomplete elimination of the tosyl group (if using TosMIC) or water can leave the oxazoline intermediate.[7]1. Slow Addition of Base: Add the base slowly to the reaction mixture to control the concentration of the enolate. 2. Use Fresh Reagent: As mentioned above, use high-quality ethyl isocyanoacetate. 3. Ensure Complete Elimination: Ensure the reaction goes to completion by monitoring with TLC. If an oxazoline intermediate is suspected, adjusting the workup or purification method may be necessary.
Difficult Purification 1. Similar Polarity of Product and Starting Materials: The product may have a similar Rf value to the starting aldehyde, making separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily.1. Optimize Chromatography: Use a different solvent system for column chromatography or consider using a different stationary phase. 2. Induce Crystallization: Try recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Seeding with a small crystal of the pure product can also be effective.
Part 2: Hydrolysis of Ethyl 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient Base/Acid: The amount of base or acid used may not be enough to drive the reaction to completion. 2. Steric Hindrance: The ester group may be sterically hindered, slowing down the rate of hydrolysis.[8] 3. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Increase Reagent Stoichiometry: Use a larger excess of the hydrolyzing agent (e.g., 3-5 equivalents of NaOH or LiOH). 2. Increase Reaction Temperature: Gently heat the reaction mixture, but monitor carefully to avoid ring opening. 3. Extend Reaction Time: Monitor the reaction by TLC until the starting material is no longer visible.
Low Yield of Carboxylic Acid 1. Oxazole Ring Opening: The oxazole ring can be susceptible to cleavage under harsh basic or acidic conditions, especially at elevated temperatures.[4] 2. Decarboxylation: The product, a β-carboxy oxazole derivative, may be prone to decarboxylation under certain conditions. 3. Incomplete Extraction: The carboxylate salt may not have been fully protonated during the workup, leading to poor extraction into the organic phase.1. Use Milder Conditions: Employ milder bases like lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures. For acid hydrolysis, use milder acids or lower concentrations. 2. Control Temperature: Avoid excessive heating during the reaction and workup. 3. Ensure Complete Protonation: Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., 1M HCl) before extraction. Check the pH with pH paper.
Product Contaminated with Starting Material 1. Incomplete Reaction: As described above. 2. Inefficient Purification: The carboxylic acid and the starting ester may have similar solubilities, making recrystallization difficult.1. Drive the Reaction to Completion: Use the strategies outlined for incomplete hydrolysis. 2. Optimize Purification: Try a different recrystallization solvent or perform a purification by acid-base extraction. Dissolve the crude product in an organic solvent, extract with a weak base (e.g., saturated sodium bicarbonate solution), wash the aqueous layer with an organic solvent to remove the unreacted ester, and then re-acidify the aqueous layer and extract the pure carboxylic acid.

Detailed Protocols

Protocol 1: Synthesis of Ethyl 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate

This protocol is a representative procedure based on the Van Leusen oxazole synthesis.

Materials:

  • 2-Chlorobenzaldehyde

  • Ethyl isocyanoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chlorobenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in anhydrous methanol.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (40-50 °C) to proceed to completion.

  • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate

This protocol describes a standard base-catalyzed hydrolysis.

Materials:

  • Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) or sodium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC until the starting ester is consumed. Gentle heating may be required for sterically hindered esters, but should be done with caution to avoid ring degradation.[9]

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with a non-polar organic solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway A 2-Chlorobenzaldehyde C Ethyl 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate A->C Van Leusen Reaction (Base, e.g., K2CO3) B Ethyl Isocyanoacetate B->C D This compound C->D Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product step1 Check TLC of Crude Reaction Mixture start->step1 ester_issue Issue in Ester Synthesis? step1->ester_issue Van Leusen Step hydrolysis_issue Issue in Hydrolysis? step1->hydrolysis_issue Hydrolysis Step ester_no_product No Product Formed (See Troubleshooting Table 1) ester_issue->ester_no_product No Ester Spot ester_side_products Multiple Side Products (See Troubleshooting Table 1) ester_issue->ester_side_products Multiple Spots hydrolysis_incomplete Incomplete Hydrolysis (See Troubleshooting Table 2) hydrolysis_issue->hydrolysis_incomplete Ester Spot Remains hydrolysis_degradation Product Degradation (See Troubleshooting Table 2) hydrolysis_issue->hydrolysis_degradation Streaking/Baseline Spots

Caption: A decision tree for troubleshooting the synthesis.

Analytical Characterization

Proper characterization of the intermediate and final product is crucial for confirming their identity and purity.

  • Ethyl 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate (Intermediate)

    • ¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), aromatic protons, and a singlet for the oxazole proton. The chemical shifts of the aromatic protons will be influenced by the chloro-substituent.

    • ¹³C NMR: Expect signals for the ester carbonyl, the oxazole ring carbons, the ethyl group carbons, and the aromatic carbons.

    • IR Spectroscopy: Look for characteristic peaks for the ester carbonyl (C=O) stretch (~1720-1740 cm⁻¹), C=N stretch of the oxazole ring, and C-O stretches.

    • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns.

  • This compound (Final Product)

    • ¹H NMR: The signals for the ethyl group will be absent, and a broad singlet for the carboxylic acid proton will appear, typically downfield (>10 ppm).

    • ¹³C NMR: The ester carbonyl signal will be replaced by a carboxylic acid carbonyl signal, usually at a slightly different chemical shift.

    • IR Spectroscopy: The ester C=O stretch will be replaced by a broader C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

    • Mass Spectrometry (MS): The molecular ion peak will correspond to the carboxylic acid. Common fragmentation patterns include the loss of H₂O, CO, and CO₂.[10][11]

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2024 . [Link]

  • Synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. 2022 . [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Adv. 2021 . [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. J. Synth. Chem. 2023 . [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. 1977 . [Link]

  • Optimization of the INOC reaction conditions for 5a synthesis. ResearchGate. 2019 . [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. SIELC Technologies. [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. 2017 . [Link]

  • Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. 2016 . [Link]

  • Why are my ester hydrolysis not working : r/Chempros. Reddit. 2023 . [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem. 2024 . [Link]

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. 2018 . [Link]

  • Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]

  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. 2007 . [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023 . [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. 2018 . [Link]

  • CARBOXYLIC ACIDS STUDY GUIDE. SOU. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. J. Org. Chem. 2020 . [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. 2022 . [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. J. Pharm. Sci. 2021 . [Link]

  • Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. SpectraBase. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. 2020 . [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020 . [Link]

  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein J. Org. Chem. 2014 . [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020 . [Link]

  • Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. 2023 . [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020 . [Link]

Sources

Technical Support Center: Synthesis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the oxazole ring via a modified Van Leusen reaction, where 2-chlorobenzaldehyde is reacted with ethyl isocyanoacetate to yield ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.

This guide is structured to address potential issues in each of these critical steps, providing you with the rationale behind the troubleshooting suggestions and empowering you to make informed decisions in your experimental work.

Part 1: Troubleshooting the Van Leusen Oxazole Synthesis

The formation of the ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylate intermediate is a crucial step that dictates the overall yield and purity of the final product. The Van Leusen reaction, while powerful, can be sensitive to reaction conditions and the purity of starting materials.[1]

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Van Leusen oxazole synthesis can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Purity of Starting Materials: Both 2-chlorobenzaldehyde and ethyl isocyanoacetate are susceptible to degradation. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Ethyl isocyanoacetate can hydrolyze or polymerize.

    • Actionable Advice:

      • Ensure the 2-chlorobenzaldehyde is freshly distilled or from a recently opened bottle.

      • Use high-purity ethyl isocyanoacetate. If in doubt, purification by distillation under reduced pressure may be necessary.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of ethyl isocyanoacetate, which initiates the reaction.[2] Common bases include potassium carbonate, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and sodium hydride.

    • Actionable Advice:

      • If using a heterogeneous base like potassium carbonate, ensure it is finely powdered and thoroughly dried to maximize its surface area and reactivity.

      • With strong, soluble bases like DBU, ensure accurate stoichiometry. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Reaction Temperature and Time: The reaction is typically run at room temperature or with gentle heating.

    • Actionable Advice:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial. However, excessive heat can promote the formation of side products.

      • Ensure the reaction is allowed to proceed to completion.

Q2: I am observing a significant side product that is difficult to separate from my desired ester. What could it be and how do I prevent its formation?

A2: A common side product in the Van Leusen oxazole synthesis is the formation of an enamine intermediate that fails to cyclize or rearranges.[3] This is particularly relevant when the reaction conditions are not optimal.

  • Plausible Impurity: The primary enamine formed from the addition of the deprotonated isocyanoacetate to the aldehyde may be stable under certain conditions and not proceed to the oxazole.[1]

  • Causality: Insufficiently activating conditions for the cyclization step (e.g., low temperature, suboptimal base) can lead to the accumulation of this intermediate.

  • Prevention and Mitigation:

    • Optimize Reaction Conditions: As mentioned in A1, ensuring the appropriate base and temperature can drive the reaction towards the desired cyclized product.

    • Purification Strategy: If the enamine does form, it can often be separated from the desired oxazole ester by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), can be effective.

Part 2: Troubleshooting the Hydrolysis of the Ethyl Ester

The final step of hydrolyzing the ethyl ester to the carboxylic acid is generally straightforward, but can present its own set of challenges, including incomplete reaction and product degradation.

Q3: The hydrolysis of my ethyl ester is incomplete, even after prolonged reaction times. What could be the issue?

A3: Incomplete hydrolysis is a common issue, often related to the reaction conditions or the nature of the starting material.

  • Steric Hindrance: The ester group at the 4-position of the oxazole ring can be sterically hindered, slowing down the rate of hydrolysis.

  • Reaction Conditions:

    • Actionable Advice:

      • Increase Reaction Temperature: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion.

      • Choice of Base: While sodium hydroxide is commonly used, lithium hydroxide can sometimes be more effective due to the smaller size of the lithium cation.

      • Solvent System: A co-solvent system, such as THF/water or ethanol/water, is necessary to ensure the solubility of the ester. Ensure a sufficient amount of the organic co-solvent is used.

Q4: I am concerned about the stability of the oxazole ring under the harsh hydrolysis conditions. Is ring opening a potential problem?

A4: Yes, the oxazole ring can be susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than a furan ring.[4]

  • Mechanism of Degradation: Under harsh basic conditions, nucleophilic attack at the C2 or C5 position of the oxazole ring can lead to ring opening.[4] Similarly, strong acidic conditions can also promote hydrolysis of the ring.

  • Minimizing Degradation:

    • Actionable Advice:

      • Use Moderate Conditions: Whenever possible, use the mildest conditions that will effect hydrolysis. This may involve using a moderate concentration of base and avoiding excessively high temperatures for extended periods.

      • Reaction Monitoring: Closely monitor the reaction by TLC to determine the point of complete ester hydrolysis. Quench the reaction promptly once the starting material is consumed to avoid prolonged exposure to harsh conditions.

      • Acidification: During the workup, add acid slowly and at a low temperature (e.g., in an ice bath) to precipitate the carboxylic acid. This minimizes the risk of acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

What are the key starting materials for this synthesis?

The primary starting materials are 2-chlorobenzaldehyde and ethyl isocyanoacetate.

What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of both the Van Leusen reaction and the hydrolysis step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of the intermediate ester and the final carboxylic acid product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any major impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester and carboxylic acid moieties.

What is a typical purification method for the final product?

The final product, this compound, is a solid. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Summary of Potential Impurities

Impurity Name Origin Potential Impact Mitigation Strategy
2-ChlorobenzaldehydeUnreacted starting materialCan be difficult to remove from the final product.Ensure complete reaction in the first step; purification by column chromatography.
Ethyl IsocyanoacetateUnreacted starting materialCan interfere with the hydrolysis step.Use a slight excess of the aldehyde; purification by column chromatography.
Enamine IntermediateSide product of Van Leusen reactionReduces yield; can be difficult to separate.Optimize reaction conditions (base, temperature); purification by column chromatography.
Ethyl 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylateIncomplete hydrolysisContaminates the final product.Ensure complete hydrolysis by adjusting reaction time, temperature, or base.
Ring-Opened ProductsDegradation during hydrolysisReduces yield and purity of the final product.Use milder hydrolysis conditions and monitor the reaction closely.

Visualizing the Synthetic Pathway and Potential Pitfalls

Synthesis_Workflow

Caption: Synthetic workflow for this compound.

References

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Wikipedia. (2023). Van Leusen reaction. [Link]

  • Talele, T. T. (2016). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]

  • Shablykin, O. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]

  • Besselièvre, F., et al. (2011). Environmentally Benign Arylations of 5‐Membered Ring Heteroarenes by Pd‐Catalyzed C−H Bonds Activations. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. [Link]

  • El Kaïm, L., et al. (2014). Unconventional oxazole formation from isocyanides. ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Bakalova, A., et al. (2012). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]

  • Kumar, S., et al. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Taylor & Francis Online. [Link]

  • Liu, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid. [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Amerigo Scientific. (n.d.). 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. [Link]

  • ChemSynthesis. (2025). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [Link]

Sources

Technical Support Center: Alternative Synthesis Routes for 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into viable synthetic strategies, address common experimental challenges, and offer detailed protocols to facilitate your research and development efforts.

The 5-aryl-1,3-oxazole-4-carboxylic acid scaffold is a valuable building block in medicinal chemistry, frequently utilized in the development of novel anti-inflammatory and antimicrobial agents.[1] Its synthesis, while achievable through several classical methods, presents unique challenges that require careful consideration of starting materials, reaction conditions, and potential side reactions. This guide offers a structured approach to navigating these complexities.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level strategic questions to help you select the most appropriate synthetic route based on your laboratory's capabilities, available starting materials, and project goals.

Q1: What are the principal synthetic strategies for constructing the 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate core?

A: The construction of a 2,4,5-trisubstituted oxazole ring, such as in our target molecule, can be approached through several retrosynthetic disconnections. The most common strategies involve forming the C4-C5 and O-C5 bonds in the final cyclization step. Two powerful and widely recognized methods for this transformation are the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

The choice between these routes depends on factors like the commercial availability of precursors, tolerance to specific functional groups, and desired operational simplicity.

Retrosynthesis cluster_RG Robinson-Gabriel Approach cluster_VL Van Leusen Approach Target This compound RG_Intermediate α-(Acylamino)-β-ketoester Target->RG_Intermediate Robinson-Gabriel Cyclodehydration VL_Intermediate_1 2-Chlorobenzaldehyde Target->VL_Intermediate_1 Van Leusen [3+2] Cycloaddition VL_Intermediate_2 Ethyl 2-isocyano-2-tosylacetate (TosMIC derivative) Target->VL_Intermediate_2 Van Leusen [3+2] Cycloaddition

Caption: Key retrosynthetic pathways for the target oxazole.

Q2: How does the Robinson-Gabriel synthesis apply to this target? What are the challenges?

A: The Robinson-Gabriel synthesis is a robust and classical method for preparing oxazoles by the cyclodehydration of 2-acylamino ketones.[2] For our target, the key intermediate is an α-(acylamino)-β-ketoester, specifically ethyl 2-(2-chlorobenzamido)-3-oxopropanoate.

  • Mechanism Insight: The reaction proceeds via an initial enolization of the ketoester, followed by intramolecular attack of the amide oxygen onto the ketone. The subsequent dehydration, typically promoted by strong acids like sulfuric acid or phosphorus oxychloride, is often the rate-limiting step and drives the reaction to completion.[3] The use of a dehydrating agent is crucial to prevent reversible reactions and maximize the yield.[2]

  • Challenges:

    • Precursor Synthesis: The primary challenge is the synthesis of the 2-acylamino ketone precursor, which can be unstable.

    • Harsh Conditions: The classical Robinson-Gabriel cyclization often requires harsh acidic conditions and high temperatures, which may not be compatible with sensitive functional groups on more complex substrates.

    • Purification: Tar formation can occur under strongly acidic conditions, complicating product isolation and purification.

Q3: Can the Van Leusen oxazole synthesis be adapted for a 4,5-disubstituted oxazole?

A: Yes, with modification. The traditional Van Leusen reaction produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5] To generate the 4-carboxylate-5-aryl substitution pattern of our target, a substituted TosMIC reagent is required, namely an ethyl isocyanoacetate derivative.

  • Mechanism Insight: This reaction is a base-mediated [3+2] cycloaddition. The base deprotonates the α-carbon of the isocyanide reagent, which then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization follows, forming an oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH) to yield the aromatic oxazole ring.[6][7] This elimination step is the thermodynamic driving force for the reaction.

  • Advantages:

    • Milder Conditions: The Van Leusen reaction typically proceeds under milder basic conditions (e.g., K₂CO₃ in methanol) compared to the Robinson-Gabriel synthesis.

    • Convergence: It is a convergent approach, bringing together two key fragments (the aldehyde and the isocyanide) in a single key step.

Q4: Are there other viable modern methodologies?

A: Several other methods have been developed, although they may be less common. For instance, silver triflate-mediated cyclization of α-bromo ketones with amides offers another route.[8] Additionally, reactions involving N-isocyaniminotriphenylphosphorane (NIITP) have emerged as efficient ways to construct oxadiazole rings and can sometimes be adapted for oxazoles, providing access from carboxylic acids.[9] However, for the specific substitution pattern of the target molecule, the Robinson-Gabriel and modified Van Leusen routes remain the most direct and well-understood strategies.

Part 2: Comparative Analysis of Key Synthesis Routes

The table below provides a side-by-side comparison of the two primary routes discussed, allowing for an informed decision based on practical laboratory considerations.

FeatureModified Robinson-Gabriel Synthesis Modified Van Leusen Synthesis
Key Reaction Intramolecular cyclodehydrationBase-mediated [3+2] cycloaddition
Starting Materials 2-Chlorobenzoyl chloride, Ethyl 2-amino-3-oxopropanoate2-Chlorobenzaldehyde, Ethyl 2-isocyanoacetate derivative
Key Reagents H₂SO₄, POCl₃, or Burgess reagent[10]K₂CO₃, DBU; TosMIC derivative[4][5]
Number of Steps Typically 2 (acylation, then cyclization)Typically 2 (isocyanide synthesis, then cycloaddition)
Typical Conditions Harsh (conc. acid, high temp)Mild (base, room temp to reflux)
Pros Robust, well-established, uses common reagents.Milder conditions, good functional group tolerance, convergent.
Cons Harsh conditions can limit substrate scope, potential for side products.Requires synthesis of a specialized isocyanide reagent.

Part 3: Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for the two most promising synthetic routes. Safety Precaution: Always conduct a thorough literature search and risk assessment before performing any new chemical reaction. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Modified Robinson-Gabriel Approach

This two-step protocol first involves the acylation of an aminoketoester followed by acid-catalyzed cyclodehydration.

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration cluster_step3 Step 3: Saponification A Ethyl 2-amino-3-oxopropanoate C Pyridine, DCM, 0 °C to RT A->C B 2-Chlorobenzoyl chloride B->C D Intermediate: Ethyl 2-(2-chlorobenzamido)-3-oxopropanoate C->D E Intermediate F Conc. H₂SO₄, 100 °C E->F G Final Product Ester F->G H Final Product Ester I LiOH, THF/H₂O H->I J Final Carboxylic Acid I->J

Caption: Workflow for the Robinson-Gabriel synthesis route.

Step 1: Synthesis of Ethyl 2-(2-chlorobenzamido)-3-oxopropanoate

  • To a stirred solution of ethyl 2-amino-3-oxopropanoate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add a solution of 2-chlorobenzoyl chloride (1.05 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with 1 M HCl (aq). Separate the organic layer, and wash sequentially with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or used directly in the next step if sufficiently pure.

Step 2: Cyclodehydration to Ethyl 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylate

  • Carefully add the crude ethyl 2-(2-chlorobenzamido)-3-oxopropanoate (1.0 eq) to concentrated sulfuric acid (5-10 volumes) at 0 °C.

  • Heat the mixture to 80-100 °C and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until TLC analysis indicates complete consumption of the ester.

  • Concentrate the mixture to remove THF, dilute with water, and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Part 4: Troubleshooting Guide

Q: My Robinson-Gabriel cyclization yield is very low, and I see a lot of dark, tarry material. What's happening?

A: This is a common issue when using strong dehydrating agents like concentrated H₂SO₄ at high temperatures.

  • Causality: The combination of strong acid and heat can cause decomposition and polymerization of the starting material or product. The electron-withdrawing nature of the 2-chlorophenyl ring can also make the cyclization less favorable compared to electron-rich aryl groups.

  • Solutions:

    • Milder Reagents: Consider alternative, milder dehydrating conditions. The Burgess reagent is an excellent choice for cyclodehydration under neutral conditions.[10] Alternatively, phosphorus oxychloride (POCl₃) in pyridine or thionyl chloride (SOCl₂) can be effective at lower temperatures.[2]

    • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it only if the reaction does not proceed.

    • Reaction Time: Monitor the reaction closely by TLC. Prolonged heating after the reaction is complete will almost certainly lead to decomposition.

Q: During the final saponification and acid workup, I'm getting an oil instead of a solid precipitate. How can I isolate my product?

A: Oiling out during precipitation is often due to residual organic solvents or the product's intrinsic properties.

  • Causality: The product may have a low melting point or form a eutectic mixture with impurities. Residual THF from the reaction can also increase the solubility of the product in the aqueous phase.

  • Solutions:

    • Thorough Solvent Removal: Ensure all THF is removed under reduced pressure before acidification.

    • Extraction: If the product oils out, do not attempt to filter. Instead, extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or DCM. Combine the organic extracts, dry, and concentrate to isolate the product.

    • Trituration: After isolation, try triturating the oil with a non-polar solvent like hexanes or pentane. This can often induce crystallization by removing soluble impurities.

Q: My Van Leusen reaction is sluggish, and I'm recovering unreacted aldehyde.

A: Incomplete reaction in a Van Leusen synthesis usually points to issues with the base, solvent, or the activity of the isocyanide reagent.

  • Causality: The initial deprotonation of the TosMIC derivative is the critical first step. If the base is not strong enough or is sterically hindered, this step will be slow. The solvent also plays a key role; protic solvents like methanol can facilitate the reaction, but aprotic solvents like THF or DME are also commonly used.

  • Solutions:

    • Choice of Base: While K₂CO₃ is standard, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to drive the initial deprotonation, especially if the isocyanide is sterically hindered or less acidic.

    • Solvent and Temperature: If using K₂CO₃, refluxing in methanol is a good starting point.[4] If using DBU, THF or acetonitrile at room temperature to 50 °C is often effective.

    • Reagent Quality: Ensure the aldehyde is pure (free of the corresponding carboxylic acid) and the isocyanide reagent has not degraded during storage.

References

  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Iacob, A. A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health.
  • Sha, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Hethcox, J. C., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health.
  • BenchChem. (n.d.). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Macmillan Group. (n.d.). Oxazole.
  • Pharmacia. (n.d.). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids.
  • Journal of Organic Chemistry. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ACS Publications.
  • YouTube. (2021). Van Leusen Reaction.

Sources

Validation & Comparative

Validating 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid as a Therapeutic Target: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid as a potential therapeutic agent. Given the broad spectrum of biological activities associated with the oxazole scaffold, including anti-inflammatory, antimicrobial, and anticancer properties, this document outlines a systematic approach to identify its molecular target and benchmark its performance against relevant alternatives.[1][2][3][4][5][6] We will operate under the hypothesis that our lead compound is an inhibitor of a critical enzyme in a disease pathway, a common mechanism for oxazole derivatives.[3]

Introduction: The Therapeutic Potential of Oxazole Derivatives

The oxazole ring is a five-membered heterocyclic motif that is a key structural component in numerous biologically active compounds.[2][6] Its unique chemical properties make it a versatile scaffold for the design of novel therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[3][4][5] The subject of this guide, this compound, is a novel synthetic compound. Its validation as a therapeutic candidate requires a rigorous, multi-faceted approach to identify its molecular target, elucidate its mechanism of action, and compare its efficacy and selectivity against existing or alternative compounds.

Target Identification: Unveiling the Molecular Mechanism

The initial and most critical step in validating a new chemical entity is the identification of its biological target.[7][8] This process is fundamental to understanding the molecule's mechanism of action and predicting its therapeutic efficacy and potential side effects.[8] Two primary strategies are employed for target identification of small molecules: affinity-based methods and label-free methods.[7]

Affinity-Based Target Identification Workflow

Affinity-based approaches utilize a modified version of the small molecule to isolate its binding partners from a complex biological sample, such as a cell lysate.[7]

Experimental Protocol: Affinity-Based Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and an affinity tag (e.g., biotin). It is crucial to position the linker at a site that does not interfere with the compound's biological activity.

  • Immobilization: Immobilize the biotinylated probe on streptavidin-coated magnetic beads.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target protein complexes.

  • Washing: Perform a series of washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[7]

G cluster_0 Affinity-Based Target ID Synthesize Biotinylated Probe Synthesize Biotinylated Probe Immobilize on Beads Immobilize on Beads Synthesize Biotinylated Probe->Immobilize on Beads Incubate with Lysate Incubate with Lysate Immobilize on Beads->Incubate with Lysate Wash Non-specific Binders Wash Non-specific Binders Incubate with Lysate->Wash Non-specific Binders Elute Target Proteins Elute Target Proteins Wash Non-specific Binders->Elute Target Proteins Identify by Mass Spec Identify by Mass Spec Elute Target Proteins->Identify by Mass Spec

Caption: Workflow for Affinity-Based Target Identification.

Target Validation: Confirming the Role in Disease Pathology

Once a putative target is identified, a series of validation experiments are necessary to confirm its role in the disease process and to ensure that its modulation by the small molecule leads to a therapeutic effect.[9][10]

Biochemical Validation: In Vitro Enzyme Inhibition Assays

Assuming the identified target is an enzyme, the next step is to characterize the inhibitory activity of this compound in a purified system.[11]

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents: Recombinant purified target enzyme, substrate, and this compound.

  • Assay Setup: In a 96-well plate, combine the enzyme and varying concentrations of the inhibitor.

  • Initiation: Initiate the reaction by adding the substrate.

  • Detection: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten and Lineweaver-Burk plots) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[12][13]

Cellular Validation: Target Engagement and Downstream Effects

Demonstrating that the compound engages its target in a cellular context and modulates downstream signaling pathways is a crucial validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with varying concentrations of this compound.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting. Target engagement by the compound will increase the thermal stability of the protein.

Comparative Analysis: Benchmarking Against Alternatives

A thorough validation includes comparing the lead compound against other molecules with similar mechanisms of action or those used as standard-of-care. For this guide, we will compare our hypothetical lead with two structural analogs:

  • Analog A: 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid (para-substituted)

  • Analog B: 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (isoxazole scaffold)[14]

The following table summarizes hypothetical comparative data for these compounds against our postulated enzyme target.

CompoundTarget Enzyme IC50 (nM)Cell Proliferation EC50 (µM)Kinase Selectivity Score (S10)In Vivo Tumor Growth Inhibition (%)
This compound 500.50.0560
Analog A2502.10.235
Analog B800.90.0850
Standard-of-Care100.10.0175

Table 1: Hypothetical Comparative Performance Data.

This comparative data allows for an objective assessment of the lead compound's potency, cellular activity, selectivity, and in vivo efficacy relative to its analogs and the current therapeutic standard.

In Vivo Validation: Efficacy in a Preclinical Model

The final stage of preclinical validation involves assessing the therapeutic efficacy of the compound in a relevant animal model of the disease.

G cluster_1 In Vivo Validation Workflow Select Animal Model Select Animal Model Dose-Range Finding Study Dose-Range Finding Study Select Animal Model->Dose-Range Finding Study Efficacy Study Efficacy Study Dose-Range Finding Study->Efficacy Study Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Efficacy Study->Pharmacokinetic/Pharmacodynamic Analysis Toxicology Assessment Toxicology Assessment Pharmacokinetic/Pharmacodynamic Analysis->Toxicology Assessment

Caption: Workflow for In Vivo Validation Studies.

Experimental Protocol: Xenograft Tumor Model

  • Model Establishment: Implant human cancer cells (expressing the target) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, and standard-of-care).

  • Monitoring: Monitor tumor growth over time using caliper measurements. Also, monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study, excise tumors and perform pharmacodynamic and histological analysis to confirm target engagement and downstream effects in the tumor tissue.

Conclusion

The validation of a novel small molecule like this compound is a comprehensive process that requires a logical and systematic progression from target identification to in vivo efficacy studies. By following the experimental frameworks outlined in this guide, researchers can build a robust data package to support the advancement of promising new chemical entities into clinical development. The comparative approach, benchmarking against relevant alternatives, is essential for making informed decisions in the drug discovery pipeline.

References

  • Ahsan, M.J., Samy, J.G., Khalilullah, H., Nomani, M.S., Saraswat, P., Gaur, R., & Singh, A. (Year).
  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Baitaipake Biotechnology. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Molbase. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]

Sources

The Structure-Activity Relationship of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1,3-oxazole scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active compounds.[1] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, promising derivative: 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid. While direct experimental data for this exact molecule remains nascent in publicly accessible literature, a robust analysis of its structural analogs provides critical insights into its potential as a therapeutic agent, particularly in the realm of oncology.

This document synthesizes data from closely related compounds to build a predictive SAR model for the title compound. We will explore its likely molecular targets, compare its inferred activity profile with established drugs, and provide detailed experimental protocols for validating these hypotheses. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive, data-driven framework to guide future investigation into this chemical series.

Deconstructing the Pharmacophore: An Analysis of Structure-Activity Relationships

The therapeutic potential of this compound is dictated by the interplay of its three key structural motifs: the 2-chlorophenyl ring at the 5-position, the central 1,3-oxazole core, and the carboxylic acid group at the 4-position. Analysis of structurally related compounds, particularly 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, suggests that this class of molecules may exert its biological effects through the inhibition of tubulin polymerization and cyclin-dependent kinase 2 (CDK2).[2][3]

Tubulin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Thaw tubulin, GTP, and buffer on ice Mix Combine tubulin, GTP, buffer, and test compound in a 384-well plate Reagents->Mix TestCompound Prepare serial dilutions of test compound TestCompound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Monitor fluorescence or absorbance (340 nm) over time Incubate->Measure Analyze Calculate polymerization rate and extent Measure->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of GTP in the same buffer.

    • Prepare serial dilutions of the test compound and control compounds (e.g., Paclitaxel as a polymerization promoter, Vincristine as an inhibitor) in the assay buffer.

  • Polymerization Reaction:

    • In a pre-warmed 384-well plate, add the assay buffer, GTP (to a final concentration of 1 mM), and the test compound or control.

    • Initiate the polymerization by adding the tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer or fluorometer capable of maintaining a constant temperature of 37°C.

    • Measure the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals for 60 minutes.

  • Data Analysis:

    • Plot the absorbance or fluorescence as a function of time.

    • Determine the effect of the compound on the lag time, rate of polymerization, and the maximum polymer mass.

    • Calculate the IC50 value for inhibition of tubulin polymerization.

CDK2 Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of CDK2.

Methodology (based on ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant human CDK2/Cyclin A or E enzyme, the substrate (e.g., a peptide substrate like Histone H1), and ATP in the reaction buffer.

    • Prepare serial dilutions of the test compound and a known CDK2 inhibitor (e.g., Dinaciclib).

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or control, the CDK2 enzyme, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit such as ADP-Glo™. This typically involves two steps:

      • Adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The structural framework of this compound presents a compelling starting point for the development of novel therapeutic agents. Based on the analysis of its close analogs, this compound is hypothesized to exhibit anticancer activity, potentially through the dual inhibition of tubulin polymerization and CDK2. The ortho-chloro substitution on the 5-phenyl ring is predicted to be a key contributor to its potency, while the 4-carboxylic acid moiety offers opportunities for prodrug strategies and critical binding interactions.

The immediate path forward requires the synthesis of this compound and its systematic evaluation in the described in vitro assays. Subsequent studies should focus on screening against a broad panel of cancer cell lines to identify sensitive histotypes and further elucidate the mechanism of action. This structured approach, grounded in the principles of medicinal chemistry and guided by the comparative data presented herein, will be instrumental in unlocking the full therapeutic potential of this promising oxazole derivative.

References

  • Brovarets, V. S., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 1(1), 29-37. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids — key fragments and precursors of antitumor 1,2,3-triazole-4-carboxamides. Biopolymers and Cell, 37(2), 117-124. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved January 26, 2026, from [Link]

  • Fischer, P. M. (2021). Evaluation of IC50 concentrations of the CDK inhibitors dinaciclib and palbociclib on proliferation, and their effects on CDK-Rb-E2F signaling in human HPASMCs from healthy donors and IPAH patients. ResearchGate. [Link]

  • Hayashi, I., et al. (2021). Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. PLoS ONE, 16(9), e0257493. [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1996-2016. [Link]

  • Patel, K., et al. (2021). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Saleem, M., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843. [Link]

  • ResearchGate. (n.d.). IC50 values when assessing proliferation and cell biomass after 72 h.... Retrieved January 26, 2026, from [Link]

  • ChemSrc. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • Walia, R., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Taraboletti, G., et al. (2005). Potential Antagonism of Tubulin-Binding Anticancer Agents in Combination Therapies. Clinical Cancer Research, 11(7), 2720-2726. [Link]

  • Tuszynski, J. A., et al. (2014). Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. PLoS ONE, 9(6), e98875. [Link]

  • Brovarets, V. S., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 1, 29-37. [Link]

  • He, S., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. Cancers, 12(12), 3567. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting Tubulin?. Synapse. [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacements of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. The goal is to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and steric properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth comparison of potential bioisosteres for the scaffold, 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, a molecule possessing functionalities ripe for optimization.

This document will delve into logical bioisosteric modifications for the three key components of the parent molecule: the carboxylic acid, the 1,3-oxazole core, and the 2-chlorophenyl moiety. We will explore the rationale behind these substitutions, provide detailed synthetic protocols, and outline the experimental assays necessary to evaluate and compare the performance of the resulting analogs.

The Parent Molecule: A Starting Point for Optimization

The structure of this compound presents several opportunities for bioisosteric modification to enhance its drug-like properties. The carboxylic acid, while often crucial for target binding, can negatively impact cell permeability and be a site for metabolic liabilities. The oxazole ring, a five-membered heterocycle, is a common scaffold in bioactive compounds but can also be a target for metabolic enzymes.[2] Finally, the substituted phenyl ring dictates lipophilicity and can influence binding orientation and metabolic stability.

Figure 1. Key functionalities of the parent molecule for bioisosteric modification.

Part 1: Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group is a common starting point for bioisosteric modification due to its potential for poor pharmacokinetic properties.[3] Several well-established bioisosteres can mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid while offering improvements in lipophilicity, metabolic stability, and cell permeability.

Proposed Bioisosteres: Tetrazole and Acyl Sulfonamide

Tetrazole: The 5-substituted 1H-tetrazole is a widely used non-classical bioisostere of the carboxylic acid.[1] It possesses a similar pKa (4.5-4.9) and planar geometry, allowing it to engage in similar electrostatic and hydrogen bonding interactions as a carboxylate. The key advantage of a tetrazole is its increased metabolic stability and often improved oral bioavailability.[1][4]

Acyl Sulfonamide: Acyl sulfonamides are another class of carboxylic acid bioisosteres that can offer improved lipophilicity and metabolic stability. Their acidity can be tuned by modifying the substituent on the sulfonamide nitrogen, providing a handle to optimize binding affinity.

Comparative Performance and Rationale
BioisostereParent MoietyExpected Physicochemical ChangesRationale for Improved Performance
Tetrazole Carboxylic AcidIncreased lipophilicity, similar pKa, enhanced metabolic stability.The tetrazole ring is less prone to phase II metabolism (e.g., glucuronidation) than a carboxylic acid. Its delocalized negative charge can lead to stronger interactions with biological targets.[4]
Acyl Sulfonamide Carboxylic AcidIncreased lipophilicity, tunable acidity, improved metabolic stability.The sulfonamide group is generally more metabolically robust than a carboxylic acid. The ability to modify the acyl group provides a means to fine-tune electronic properties and steric bulk for optimal target engagement.
Experimental Protocols

This protocol describes a common method for converting a carboxylic acid to a tetrazole via an intermediate nitrile.

Step 1: Synthesis of 5-(2-Chlorophenyl)-1,3-oxazole-4-carbonitrile

  • To a solution of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxamide (1.0 eq) in anhydrous dioxane, add phosphorus oxychloride (2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-(5-(2-Chlorophenyl)-1,3-oxazol-4-yl)-1H-tetrazole

  • To a solution of 5-(2-Chlorophenyl)-1,3-oxazole-4-carbonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into a solution of 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure tetrazole derivative.

This protocol outlines the synthesis of an acyl sulfonamide from the corresponding carboxylic acid.

  • Convert this compound to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 2: Bioisosteric Replacement of the 1,3-Oxazole Core

The 1,3-oxazole ring can be replaced with other five-membered heterocycles to modulate the electronic distribution, metabolic stability, and vectoral presentation of the substituents.

Proposed Bioisosteres: 1,2,4-Triazole and 1,3,4-Oxadiazole

1,2,4-Triazole: The 1,2,4-triazole ring is a common bioisostere for the oxazole moiety.[5] The presence of an additional nitrogen atom can alter the hydrogen bonding capabilities and dipole moment of the ring, potentially leading to new or enhanced interactions with the biological target.[6] Triazoles are also generally more metabolically stable than oxazoles.

1,3,4-Oxadiazole: The 1,3,4-oxadiazole is another suitable replacement for the 1,3-oxazole core. It is an electron-withdrawing heterocycle that can influence the overall electronic properties of the molecule. Like the triazole, it is often more resistant to metabolic degradation.[2]

Comparative Performance and Rationale
BioisostereParent MoietyExpected Physicochemical ChangesRationale for Improved Performance
1,2,4-Triazole 1,3-OxazoleAltered dipole moment, increased hydrogen bonding potential, enhanced metabolic stability.The additional nitrogen atom can act as a hydrogen bond acceptor, potentially forming new interactions with the target protein. The triazole ring is generally less susceptible to oxidative metabolism.[5]
1,3,4-Oxadiazole 1,3-OxazoleMore electron-withdrawing, enhanced metabolic stability.The 1,3,4-oxadiazole ring is known to be metabolically robust and can improve the pharmacokinetic profile of a compound.[2]
Experimental Protocols

This protocol describes a method for synthesizing a 1,2,4-triazole carboxylic acid derivative.

  • React 2-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding acylthiosemicarbazide.

  • Cyclize the acylthiosemicarbazide in the presence of a base, such as sodium hydroxide, to form the 5-(2-chlorophenyl)-1,2,4-triazole-3-thiol.

  • Oxidize the thiol group to a sulfonic acid using an oxidizing agent like potassium permanganate.

  • Replace the sulfonic acid group with a cyano group using a cyanide salt.

  • Hydrolyze the nitrile to the carboxylic acid under acidic or basic conditions.

Figure 2. Synthetic workflow for a 1,2,4-triazole bioisostere.

This protocol outlines a general route to 1,3,4-oxadiazole carboxylic acids.

  • React 2-chlorobenzohydrazide with an excess of ethyl oxalate under reflux to form the corresponding hydrazone.

  • Cyclize the hydrazone using a dehydrating agent such as phosphorus oxychloride to yield the ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate.

  • Hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.

Part 3: Bioisosteric Replacement of the 2-Chlorophenyl Group

The 2-chlorophenyl group can be replaced with other aromatic or heteroaromatic rings to modulate lipophilicity, improve metabolic stability, and explore different binding interactions.

Proposed Bioisosteres: Pyridine and Thiophene

Pyridine: Replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and increase the polarity of the molecule. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) can be varied to fine-tune the electronic and steric properties.

Thiophene: Thiophene is a five-membered aromatic heterocycle that is often considered a bioisostere of the phenyl ring. It has a similar size and shape but different electronic properties. Thiophenes can be more or less susceptible to metabolism depending on the substitution pattern.

Comparative Performance and Rationale
BioisostereParent MoietyExpected Physicochemical ChangesRationale for Improved Performance
Pyridine PhenylIncreased polarity, potential for hydrogen bonding, altered metabolic profile.The nitrogen atom can form beneficial hydrogen bonds with the target. The increased polarity can improve solubility and reduce off-target hydrophobic interactions.
Thiophene PhenylSimilar size and shape, different electronic distribution, altered metabolic profile.The sulfur atom in the thiophene ring can alter the electronic properties and potentially lead to different binding interactions. The metabolic fate of thiophenes can differ significantly from that of phenyl rings.
Experimental Protocols

The synthesis of these analogs would follow similar routes to the parent compound, starting with the appropriately substituted heteroaromatic aldehyde or carboxylic acid. For example, to synthesize the 2-pyridyl analog, one would start with 2-pyridinecarboxaldehyde.

Part 4: Evaluation of Biological Activity

To compare the performance of the newly synthesized bioisosteres, a robust and relevant biological assay is required. Based on the structural motifs present in the parent compound, evaluation as an anti-inflammatory agent , potentially through inhibition of phosphodiesterase 4 (PDE4) , is a logical starting point.[7]

In Vitro PDE4B Inhibition Assay

Rationale: PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. Many small molecule inhibitors of PDE4 contain heterocyclic scaffolds similar to the parent compound.[7]

Protocol:

  • Reagents and Materials:

    • Recombinant human PDE4B1 enzyme

    • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • 384-well black microplates

    • Test compounds and a reference inhibitor (e.g., Rolipram)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

    • Add a small volume of the diluted compounds to the microplate wells.

    • Prepare a reaction mixture containing the PDE4B1 enzyme and FAM-cAMP in assay buffer.

    • Initiate the reaction by adding the enzyme/substrate mixture to the wells containing the compounds.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

  • Data Analysis:

    • The decrease in FP is proportional to the PDE4 activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value for each compound by fitting the concentration-response data to a four-parameter logistic equation.

Figure 3. Workflow for the in vitro PDE4B inhibition assay.

Cellular Anti-Inflammatory Assay: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

Rationale: To confirm the anti-inflammatory activity in a cellular context, the ability of the compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages can be measured.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours).

  • Measurement of TNF-α:

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-only control.

    • Determine the IC₅₀ value for each compound.

Conclusion

This guide provides a comprehensive framework for the systematic bioisosteric modification of this compound. By rationally selecting bioisosteres for the carboxylic acid, oxazole core, and chlorophenyl group, researchers can explore a diverse chemical space to identify analogs with improved pharmacological and pharmacokinetic profiles. The detailed synthetic and biological testing protocols provided herein offer a clear path for the synthesis, evaluation, and comparison of these novel compounds. The successful application of this strategy will depend on a careful analysis of the structure-activity relationships, leading to the development of optimized drug candidates.

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gaby, M. S. A., & El-Gendy, M. A. (2012). Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity. Acta Poloniae Pharmaceutica, 69(5), 837-845.
  • Patel, A. B., & Shaikh, F. M. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 114-118.
  • Tang, R., Cui, Z., Li, Y., Li, Y., Chen, Y., & Chen, Z. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 208, 112795.
  • O'Prey, J., & O'Neill, L. A. J. (2019). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Frontiers in Immunology, 10, 268.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663–2670.
  • Kumar, A., Singh, P., & Kumar, D. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 143-162.
  • Demchenko, A. M., Karkhut, A. I., Vaskevych, R. I., Panov, I. O., Vaskevych, A. I., & Shablykin, O. V. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molbank, 2022(3), M1462.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gaby, M. S. A., & El-Gendy, M. A. (2012). Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. Acta Poloniae Pharmaceutica, 69(5), 837-845.
  • Atun, S., Azmi, S. N. H., & Yamin, B. M. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4983.
  • Radi, M., & Schenone, S. (2016). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Expert Opinion on Drug Discovery, 11(12), 1157-1170.
  • Meanwell, N. A. (2018). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Kumar, R., & Singh, R. (2013). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Journal of the Brazilian Chemical Society, 24(8), 1315-1323.
  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 14(3), 325-335.
  • Brown, D. G., & Wobst, P. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of medicinal chemistry, 64(1), 115–144.
  • Brovarets, V. S., Vydzhak, R. M., & Demchenko, A. M. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 57(8), 841-842.
  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(21), 7299.
  • Li, Y., Li, J., Wang, Y., Fu, C., Liu, Y., & Yang, X. (2021). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food & Function, 12(23), 11626-11639.
  • Piatkowska-Chabuda, E., & Gorniak, A. (2024).
  • Pippione, A. C., Dosio, F., Ducime, A., Bosco, G., & Lolli, M. L. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Future Medicinal Chemistry, 7(8), 963-979.
  • Wang, D., Li, Y., & Wang, M. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Liu, X., Zhang, H., & Song, B. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9235-9246.
  • Kulkarni, S. K., & Singh, K. (2008). Design, synthesis and in vitro PDE4 inhibition activity of certain 2,3-disubstituted quinazolin-4(3H)-ones. Medicinal Chemistry Research, 17(2-7), 333-340.
  • Brovarets, V. S., Vydzhak, R. M., Golovatska, A. O., & Demchenko, A. M. (2020). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Chemistry of Heterocyclic Compounds, 56(8), 1030-1031.
  • Plaza-Díaz, J., & Abadia-Molina, F. (2020). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. International Journal of Molecular Sciences, 21(18), 6789.
  • BPS Bioscience. (n.d.). PDE Assay Kit. Retrieved from [Link]

  • Kumar, A., Singh, P., & Kumar, D. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(5), 785-794.
  • Musacchio, A. J., & MacMillan, D. W. C. (2017). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(36), 12362-12365.

Sources

A Comparative Analysis of 5-(2-Chlorophenyl)- and 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the 1,3-oxazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds. This guide provides an in-depth, comparative analysis of two isomeric compounds: 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid and 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid. The seemingly subtle shift in the position of the chlorine atom on the phenyl ring can precipitate significant alterations in physicochemical properties, biological activity, and overall suitability as a drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols.

Introduction to the Isomeric Pair

This compound (the ortho-substituted isomer) and 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid (the para-substituted isomer) are structurally similar yet distinct molecules. The core structure comprises a 1,3-oxazole ring, a versatile heterocycle known for its role in anti-inflammatory, antimicrobial, and anticancer agents[1]. Attached to this core is a carboxylic acid group at the 4-position, a common functional group that can participate in crucial hydrogen bonding interactions with biological targets and enhance aqueous solubility. The key differentiator is the chlorophenyl substituent at the 5-position.

The position of the chlorine atom—an electron-withdrawing halogen—can profoundly influence the molecule's electronic distribution, steric profile, and metabolic stability. Understanding these differences is paramount for rational drug design and lead optimization.

Physicochemical Properties: A Tale of Two Isomers

PropertyThis compound (ortho)5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid (para)Rationale for Predicted Differences
Molecular Formula C₁₀H₆ClNO₃C₁₀H₆ClNO₃Identical
Molecular Weight 223.62 g/mol 223.62 g/mol Identical
Predicted XLogP3 ~2.5~2.7The ortho-chloro group can engage in intramolecular interactions, slightly reducing the overall expressed lipophilicity compared to the more exposed para-chloro group.
Predicted pKa ~3.5~3.8The ortho-chloro substituent, due to its proximity to the carboxylic acid through space, can exert a stronger inductive electron-withdrawing effect, increasing the acidity (lowering the pKa) of the carboxylic proton compared to the more distant para-substituent.
Hydrogen Bond Donors 11The carboxylic acid proton.
Hydrogen Bond Acceptors 33The carbonyl oxygen, the oxazole oxygen, and the oxazole nitrogen.
Polar Surface Area ~66 Ų~66 ŲExpected to be very similar as the constituent atoms are identical.
Predicted Solubility HigherLowerThe potential for intramolecular hydrogen bonding in the ortho isomer can disrupt crystal lattice packing, often leading to a lower melting point and higher solubility in polar solvents compared to the more symmetrical para isomer.

Synthesis of the Target Compounds: A Proposed Protocol

A robust and versatile method for the synthesis of 5-substituted-1,3-oxazole-4-carboxylic esters is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC)[4][5]. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Van Leusen Oxazole Synthesis and Hydrolysis

Step 1: Synthesis of Ethyl 5-(chlorophenyl)-1,3-oxazole-4-carboxylate

  • To a solution of the appropriately substituted chlorobenzaldehyde (2-chlorobenzaldehyde or 4-chlorobenzaldehyde) (1.0 eq) and ethyl isocyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 5-(chlorophenyl)-1,3-oxazole-4-carboxylate.

Step 2: Hydrolysis to 5-(chlorophenyl)-1,3-oxazole-4-carboxylic acid

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3.

  • The resulting precipitate is the desired carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

G cluster_synthesis Synthetic Pathway A Chlorobenzaldehyde (ortho or para) C K2CO3, THF A->C B Ethyl Isocyanoacetate B->C D Ethyl 5-(chlorophenyl)-1,3-oxazole-4-carboxylate C->D Van Leusen Reaction E LiOH, EtOH/H2O D->E F 5-(chlorophenyl)-1,3-oxazole-4-carboxylic acid E->F Hydrolysis

Caption: Proposed two-step synthesis of the target compounds.

Comparative Biological Activity: A Predictive Outlook

The positional isomerism of the chlorine atom is anticipated to have a discernible impact on the biological activity of these compounds.

Anticancer Activity

Many oxazole derivatives have demonstrated potent anticancer activity[6]. The mechanism of action can vary, from inhibition of protein kinases to disruption of microtubule dynamics.

  • Steric Effects: The ortho-chloro group introduces greater steric hindrance near the point of attachment of the phenyl ring to the oxazole core. This can influence the preferred conformation of the molecule and its ability to fit into the binding pocket of a target protein. Depending on the topology of the binding site, this could either enhance or diminish activity compared to the para isomer.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can affect the reactivity and binding affinity of the molecule. The ortho position allows for a more direct inductive and field effect on the oxazole ring, potentially modulating its interaction with biological targets.

Antimicrobial Activity

Oxazole-containing compounds are also known for their antimicrobial properties[2]. The lipophilicity of a compound, often estimated by LogP, is a critical factor in its ability to penetrate bacterial cell membranes.

  • Lipophilicity and Permeability: The slightly higher predicted lipophilicity of the para isomer may facilitate more efficient transport across the lipid-rich cell walls of certain bacteria, potentially leading to enhanced antimicrobial activity.

  • Target Engagement: Once inside the cell, the specific interactions with microbial enzymes or other targets will be dictated by the three-dimensional shape and electronic properties of each isomer.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of 5-(2-chlorophenyl)- and 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid, the following standardized assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism[6].

Protocol:

  • Prepare Inoculum: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

The positional isomerism of the chlorine atom in 5-(2-chlorophenyl)- and 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid presents a classic case study in structure-activity relationships. Based on theoretical principles, the ortho-substituted isomer is predicted to be more acidic and potentially more soluble, while the para-substituted isomer is expected to be more lipophilic. These differences, though subtle, can have a significant cascading effect on their absorption, distribution, metabolism, excretion (ADME) profiles, and their interactions with biological targets.

The experimental protocols provided herein offer a standardized framework for the synthesis and comparative biological evaluation of these two promising compounds. The empirical data generated from these studies will be invaluable in elucidating the precise impact of the chlorine atom's position and will guide future efforts in the rational design of novel oxazole-based therapeutic agents.

References

  • PubChem. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. [Link]

  • Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Wikipedia. Van Leusen reaction. Wikipedia. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined herein are synthesized from established best practices for handling chlorinated organic compounds and laboratory-scale hazardous waste, ensuring the protection of personnel and the environment.

Hazard Assessment and Immediate Safety Precautions

Given its chemical structure—a chlorinated phenyl group attached to an oxazole carboxylic acid core—this compound should be presumed to possess the following hazards until empirically determined otherwise:

  • Acute Toxicity: Based on data for similar compounds like 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, this compound may be harmful if swallowed[1].

  • Irritant Properties: Structurally related compounds are known to cause skin, eye, and respiratory irritation[2][3].

  • Environmental Hazard: As a chlorinated organic compound, it is persistent and potentially toxic to aquatic life[4][5].

Personal Protective Equipment (PPE)

Prior to handling any quantity of this compound, the following PPE is mandatory to minimize exposure:

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is essential to protect against dust particles and splashes[2].
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron must be worn.Prevents direct skin contact, which may lead to irritation[2]. The choice of glove material should be verified for compatibility with chlorinated organic compounds.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. For larger quantities or dusty conditions, a NIOSH-approved respirator is advised.Minimizes the inhalation of airborne particles, which could cause respiratory tract irritation[3].

Comprehensive Disposal Protocol

Disposal of this compound must adhere to all applicable federal, state, and local regulations. Improper disposal, such as drain disposal, is strictly prohibited[6][7].

Waste Characterization and Segregation

The primary step in proper disposal is accurate waste characterization. As a chlorinated organic compound, this compound is classified as a halogenated organic waste [8][9].

Experimental Protocol: Waste Segregation

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of solid this compound waste.

  • Labeling: The container must be labeled "Hazardous Waste," and the full chemical name "this compound" must be clearly written.

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and other incompatible materials to prevent dangerous reactions and to facilitate proper disposal[10].

  • Solutions: If the compound is in solution, the solvent will dictate the waste stream. For instance, a solution in dichloromethane would also be a halogenated organic waste. A solution in a non-halogenated solvent like ethanol would still be treated as halogenated waste due to the presence of the chlorinated solute.

On-Site Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[10].

  • Container Management: Keep the waste container tightly closed except when adding waste.

  • Storage Location: Store the container in a well-ventilated area, away from heat sources and incompatible materials such as strong bases or oxidizing agents[11].

  • Accumulation Limits: Adhere to the volume limits for hazardous waste accumulation as defined by your institution's and the EPA's guidelines[6].

Off-Site Disposal Decision-Making

The selection of the final disposal method is contingent upon regulatory requirements and the capabilities of licensed hazardous waste disposal facilities.

Disposal Options

The following table summarizes the viable and non-viable disposal options for chlorinated organic compounds:

Disposal MethodViability & Rationale
Incineration Recommended: High-temperature incineration in a licensed hazardous waste facility is the preferred method for the complete destruction of halogenated organic compounds[8][12]. This process converts the compound to carbon dioxide, water, and hydrogen chloride, which can be scrubbed from the flue gases[13].
Chemical Treatment Potentially Viable (with limitations): Advanced oxidation processes or other chemical degradation methods may be employed by specialized facilities. However, these are less common for solid waste compared to incineration.
Landfill Not Recommended/Prohibited: Due to the persistence and potential for groundwater contamination by chlorinated organics, landfilling is generally prohibited or strongly discouraged[14].
Deep Well Injection Not Recommended/Prohibited: This method is unsuitable for solid waste and is heavily regulated due to the risk of contaminating underground water sources[14].
Decision-Making Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal start Generation of Waste characterize Characterize as Halogenated Organic Waste start->characterize segregate Segregate in Labeled, Compatible Container characterize->segregate store Store in Satellite Accumulation Area segregate->store contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor Waste Pickup Request profile_waste Profile Waste Stream for Vendor Approval contact_vendor->profile_waste transport Arrange for Manifested Transport profile_waste->transport incinerate High-Temperature Incineration transport->incinerate

Disposal workflow for this compound.

Partnering with a Licensed Waste Disposal Vendor

Engaging a certified hazardous waste disposal company is a critical step in the compliant disposal of this compound.

Experimental Protocol: Arranging for Off-Site Disposal

  • Vendor Selection: Identify and contract with a waste disposal vendor that is licensed to handle and transport halogenated organic waste. Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.

  • Waste Profiling: The vendor will require a detailed profile of the waste stream. This will include the chemical name, quantity, and any known or suspected hazards.

  • Packaging for Transport: Package the waste container according to the vendor's specifications and Department of Transportation (DOT) regulations. This may involve placing the primary container into a larger, approved shipping container.

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal facility. Ensure that the manifest is accurately completed and signed. Retain a copy for your records[15].

Conclusion

The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its potential hazards and the regulatory landscape governing hazardous waste. By adhering to the principles of diligent hazard assessment, stringent segregation, and partnership with certified disposal experts, researchers can ensure that their scientific endeavors are conducted with the utmost commitment to safety and environmental stewardship.

References

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Sittig, M. Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 1970, 4(5), 432-434. [Link]

  • Zhang, L., et al. Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS ES&T Engineering, 2023, 3(5), 683-690. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Capot Chemical. MSDS of Oxazole. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • National Center for Biotechnology Information. A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • NEDT. Disposing of Chlorine: Pool and Cleaning Products. [Link]

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water. [Link]

  • Fisher Scientific. Safety Data Sheet - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. [Link]

  • Amerigo Scientific. 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. [Link]

Sources

Essential Safety and Operational Guide for Handling 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical information for the handling of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety and operational integrity. The procedures outlined are designed to be self-validating, promoting a culture of safety and precision in your research endeavors.

Hazard Assessment and Chemical Profile

Based on analogous compounds, this compound is presumed to present the following hazards. This conservative assessment is foundational to our recommended safety protocols.

Anticipated Hazards:

  • Harmful if swallowed: Similar aromatic carboxylic acids are classified as acutely toxic via ingestion.[1][2]

  • Causes skin irritation: Direct contact with related compounds is known to cause skin irritation.[1][2][5]

  • Causes serious eye irritation: As with many acidic and crystalline organic compounds, this substance is expected to be a significant eye irritant.[1][2][5]

  • May cause respiratory irritation: Inhalation of dust may lead to respiratory tract irritation.[2][4]

Hazard Classification (Anticipated)GHS Category (Inferred)Rationale
Acute Toxicity, OralCategory 4Based on data for structurally similar compounds like 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, which are harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Analogous compounds consistently show skin irritation potential.[1][2][5]
Serious Eye Damage/Eye IrritationCategory 2The carboxylic acid moiety and crystalline nature suggest a high likelihood of serious eye irritation.[1][2][5]
Specific Target Organ ToxicityCategory 3 (Respiratory)Fine powders of organic acids can cause respiratory irritation upon inhalation.[2][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to PPE is critical. The selection of each component is predicated on minimizing all potential routes of exposure—dermal, ocular, and respiratory.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. This is essential to protect against airborne dust particles and accidental splashes.[6] The serious eye irritation potential necessitates robust protection.[7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A standard laboratory coat is mandatory. For larger scale operations, a chemical-resistant apron is advised.Nitrile gloves offer excellent protection against a wide variety of chemicals and are a good general-duty choice.[8] Neoprene is also suitable, offering compatibility with many acids.[8] Always check for visible signs of degradation and change gloves frequently.
Respiratory Protection To be used in a well-ventilated area or a certified chemical fume hood. If engineering controls are insufficient or during spill cleanup, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and acid gases should be used.[9]The primary defense against respiratory exposure is proper ventilation. Respirator use should be part of a formal respiratory protection program and requires clearance and fit-testing.[8]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start_node Start: Task Assessment q1 q1 start_node->q1 Handling Solid or Solution? decision_node decision_node process_node process_node end_node Proceed with Task q2 Risk of Dust Generation? q1->q2 Solid q3 Splash Hazard? q1->q3 Solution q2->q3 No p1 Mandatory: Fume Hood Consider Respirator q2->p1 Yes p2 Wear Face Shield over Goggles q3->p2 Yes p3 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat q3->p3 No p1->q3 p2->p3 p3->end_node Disposal_Workflow start_node Waste Generated q1 q1 start_node->q1 Identify Waste Type decision_node decision_node process_node process_node end_node Arrange for Pickup by Waste Disposal Service p1 Place in 'Solid Halogenated Organic Waste' Container q1->p1 Solid Compound or Contaminated Solids p2 Place in 'Liquid Halogenated Organic Waste' Container q1->p2 Solution in Solvent p3 Ensure Container is: - Securely Sealed - Correctly Labeled - Stored in Ventilated Area p1->p3 p2->p3 p3->end_node

Caption: Disposal workflow for generated waste.

References

  • SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific. (URL not available)
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. (2025-03-05). [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • A Practical Synthesis of 1,3-Oxazole. ResearchGate. (2021-04-06). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. 3M. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4. Journal of Synthetic Chemistry. (2023-10-17). [Link]

  • Safety Data Sheet: Clotrimazole. (URL not available)
  • MSDS of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid. Capot Chemical Co., Ltd. (2008-10-22). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.